1,1,2,3,3-Pentaethylguanidine
Description
Structure
3D Structure
Properties
CAS No. |
13439-89-9 |
|---|---|
Molecular Formula |
C11H25N3 |
Molecular Weight |
199.34 g/mol |
IUPAC Name |
1,1,2,3,3-pentaethylguanidine |
InChI |
InChI=1S/C11H25N3/c1-6-12-11(13(7-2)8-3)14(9-4)10-5/h6-10H2,1-5H3 |
InChI Key |
NRGWEQLAXOTOPB-UHFFFAOYSA-N |
SMILES |
CCN=C(N(CC)CC)N(CC)CC |
Canonical SMILES |
CCN=C(N(CC)CC)N(CC)CC |
Other CAS No. |
13439-89-9 |
Synonyms |
PENTAETHYL-GUANIDINE |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 1,1,2,3,3-Pentaethylguanidine
For Research & Development Professionals
This document provides an in-depth technical overview of a viable synthetic route for the non-nucleophilic strong base, 1,1,2,3,3-pentaethylguanidine. The synthesis is presented as a two-stage process, commencing with the formation of the hexaethylguanidinium chloride precursor, followed by its deprotonation to yield the target compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
Stage 1: Synthesis of Hexaethylguanidinium Chloride
The initial stage of the synthesis focuses on the preparation of the stable guanidinium salt precursor, hexaethylguanidinium chloride, from readily available starting materials, diethylamine and phosgene. This process involves the formation of two key intermediates: 1,1,3,3-tetraethylurea and N-[chloro(diethylamino)methylene]-N-ethylethanaminium chloride.
Reaction Pathway
The overall reaction pathway for the synthesis of hexaethylguanidinium chloride is depicted below.
Experimental Protocol: Synthesis of Hexaethylguanidinium Chloride
Step 1: Formation of 1,1,3,3-Tetraethylurea
-
In a reaction vessel equipped for low-temperature reactions, a solution of diethylamine in a suitable low-polarity organic solvent (e.g., toluene) is prepared.
-
The solution is cooled to a temperature range of -10 to 0 °C.
-
Phosgene is carefully introduced into the cooled diethylamine solution while maintaining the temperature.
-
The reaction mixture is stirred, leading to the formation of 1,1,3,3-tetraethylurea, which may precipitate from the solution.
-
The product is isolated by filtration and washed to remove residual reactants.
Step 2: Formation of N-[chloro(diethylamino)methylene]-N-ethylethanaminium chloride
-
The 1,1,3,3-tetraethylurea obtained from Step 1 is dissolved in a suitable solvent.
-
Phosgene is passed through this solution at a controlled temperature, typically between 20-30 °C.
-
The reaction results in the formation of the chloroformamidinium salt, N-[chloro(diethylamino)methylene]-N-ethylethanaminium chloride.
-
The product can be isolated upon completion of the reaction.
Step 3: Formation of Hexaethylguanidinium Chloride
-
The N-[chloro(diethylamino)methylene]-N-ethylethanaminium chloride is reacted with an excess of diethylamine.
-
The reaction is typically carried out in an aqueous medium.
-
The mixture is heated to a temperature of approximately 80-100 °C for several hours.
-
Upon completion, the aqueous solution contains hexaethylguanidinium chloride.
| Reactant/Intermediate | Molecular Formula | Molar Mass ( g/mol ) |
| Diethylamine | C4H11N | 73.14 |
| Phosgene | COCl2 | 98.92 |
| 1,1,3,3-Tetraethylurea | C9H20N2O | 172.27 |
| Hexaethylguanidinium chloride | C13H30ClN3 | 263.85 |
Stage 2: Synthesis of this compound
The final stage of the synthesis involves the deprotonation of the hexaethylguanidinium chloride to yield the free base, this compound. This is achieved by treating the guanidinium salt with a strong base.
Reaction Pathway
The deprotonation reaction is a straightforward acid-base reaction.
Experimental Protocol: Synthesis of this compound
-
Hexaethylguanidinium chloride is dissolved in a suitable anhydrous solvent, such as methanol.
-
A solution of a strong base, for instance, sodium methoxide in methanol, is prepared.
-
The sodium methoxide solution is added dropwise to the hexaethylguanidinium chloride solution under an inert atmosphere.
-
The reaction mixture is stirred at room temperature. A precipitate of the salt byproduct (sodium chloride) will form.
-
Upon completion of the reaction, the precipitate is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Hexaethylguanidinium chloride | C13H30ClN3 | 263.85 |
| Sodium Methoxide | CH3NaO | 54.02 |
| This compound | C13H29N3 | 227.39 |
| Sodium Chloride | NaCl | 58.44 |
| Methanol | CH4O | 32.04 |
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow from starting materials to the final purified product.
Disclaimer: The protocols described herein are intended for informational purposes for qualified researchers and scientists. The synthesis of this compound involves hazardous materials and should only be conducted in a well-equipped laboratory with appropriate safety precautions and personal protective equipment.
1,1,2,3,3-Pentaethylguanidine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, structure, and potential synthetic methodologies for 1,1,2,3,3-Pentaethylguanidine. Guanidines, as a class of organic compounds, are distinguished by their exceptional basicity and find utility in a range of applications including catalysis and synthesis. This document consolidates available data on this compound and provides a scientific foundation for its use in research and development.
Chemical Structure and Identification
This compound is a highly substituted guanidine. The central feature of its structure is a carbon atom double-bonded to one nitrogen atom and single-bonded to two other nitrogen atoms. In this specific molecule, all available positions on the nitrogen atoms are substituted with ethyl groups.
Below is a diagram representing the chemical structure of this compound.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 13439-89-9[1] |
| Molecular Formula | C11H25N3[1] |
| SMILES | CCN=C(N(CC)CC)N(CC)CC[1] |
| InChI | InChI=1S/C11H25N3/c1-6-12-11(13(7-2)8-3)14(9-4)10-5/h6-10H2,1-5H3[1] |
| InChI Key | NRGWEQLAXOTOPB-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 199.34 g/mol [1] | Benchchem[1] |
| Boiling Point | 93-94 °C at 12 Torr | ChemicalBook |
| Melting Point | Not available | - |
| Density (Predicted) | 0.86 ± 0.1 g/cm³ | ChemicalBook |
| pKa (Predicted) | 14.33 ± 0.70 | ChemicalBook |
| Solubility | Soluble in organic solvents. | General knowledge |
| Purity | Typically 95%[1] | Benchchem[1] |
Synthesis and Experimental Protocols
A potential synthetic workflow is outlined below. This should be regarded as a general guideline, and optimization of reaction conditions would be necessary.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound (Proposed)
Disclaimer: This is a theoretical protocol and has not been experimentally validated. It should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.
Materials:
-
N,N'-Diethylcarbodiimide
-
Diethylamine
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a stirred solution of N,N'-diethylcarbodiimide (1.0 eq) in anhydrous toluene under an inert atmosphere, add diethylamine (1.1 eq) dropwise at room temperature.
-
The reaction mixture is then heated to a temperature between 60-80 °C and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound as a liquid.
Characterization:
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Multiple overlapping signals in the upfield region (approx. 1.0-3.5 ppm) corresponding to the ethyl groups. The methylene protons (-CH2-) will appear as quartets, and the methyl protons (-CH3) will appear as triplets. The exact chemical shifts will be influenced by the electronic environment of the different ethyl groups. |
| ¹³C NMR | Signals corresponding to the methyl and methylene carbons of the ethyl groups in the aliphatic region (approx. 10-50 ppm). A characteristic downfield signal for the central guanidinyl carbon (C=N) is expected (approx. 160-170 ppm). |
| IR Spectroscopy | C-H stretching vibrations for the ethyl groups are expected around 2850-3000 cm⁻¹. A strong C=N stretching vibration is characteristic of the guanidine core and is expected in the region of 1600-1650 cm⁻¹. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (199.34 g/mol ). Fragmentation patterns would likely involve the loss of ethyl groups. |
Applications in Research and Drug Development
Highly substituted guanidines like this compound are strong, non-nucleophilic bases that are soluble in organic solvents. These properties make them valuable reagents in organic synthesis.
Potential applications include:
-
Organocatalysis: Due to their strong basicity, they can be used to catalyze a variety of organic reactions, such as Michael additions, aldol reactions, and polymerizations.
-
Deprotonation Reactions: Their ability to act as a strong base makes them suitable for deprotonating a wide range of substrates in organic synthesis.
-
Precursors for Biologically Active Molecules: The guanidine moiety is present in numerous biologically active compounds. This compound could serve as a building block for the synthesis of novel drug candidates.
Safety and Handling
As a strong organic base, this compound should be handled with care. It is expected to be corrosive and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides a summary of the known chemical properties and structure of this compound, along with a proposed synthetic methodology. While there is a lack of extensive experimental data for this specific compound, its properties can be inferred from the broader class of highly substituted guanidines. Further research into the experimental properties and applications of this compound is warranted to fully explore its potential in organic synthesis and drug development.
References
The Physicochemical Compass: A Technical Guide to Highly Substituted Guanidines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The guanidinium group, a cornerstone in medicinal chemistry, bestows unique and potent properties upon molecules, rendering them crucial for a multitude of therapeutic applications.[1][2] From their early recognition as potentially toxic substances to their current status as privileged scaffolds in drug design, the journey of guanidines has been one of continuous discovery.[3] This technical guide delves into the core physical properties of highly substituted guanidines, offering a comprehensive resource for researchers navigating the complexities of drug development. Understanding and manipulating these properties—basicity (pKa), lipophilicity (logP), and solubility—is paramount to optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of guanidine-containing drug candidates.[4][5]
Basicity (pKa): The Protonation Powerhouse
The defining characteristic of the guanidine moiety is its exceptional basicity, with the parent guanidine exhibiting a pKa of 13.6.[6][7] This high basicity arises from the resonance stabilization of the protonated guanidinium cation, where the positive charge is delocalized over three nitrogen atoms.[7][8] In a physiological environment (pH ~7.4), guanidines exist almost exclusively in their protonated, cationic form.[6] This permanent positive charge is a double-edged sword in drug design; it can facilitate strong interactions with biological targets but may also hinder membrane permeability.
The substitution pattern on the guanidine core profoundly influences its pKa. Electron-withdrawing groups decrease basicity, while electron-donating groups increase it. Aromatic substituents, for instance, tend to lower the pKa compared to alkyl groups.[9][10] This tunability allows for the fine-tuning of a molecule's ionization state at a specific physiological pH, a critical factor for target engagement and pharmacokinetic properties.
Table 1: pKa Values of Selected Substituted Guanidines
| Compound/Substituent | pKa | Reference |
| Guanidine | 13.6 | [10] |
| 1,3-Diphenylguanidine (in DMF) | 9.1 | [9] |
| Aryl guanidines (general range) | Varies | [10][11] |
| 2-(Arylimino)imidazolidines (general range) | Varies | [11] |
Note: pKa values are highly dependent on the specific substituents and the solvent system used for measurement. The values presented are for general comparison.
Lipophilicity (logP): Navigating the Biological Maze
Lipophilicity, the measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a critical determinant of a drug's pharmacokinetic profile.[4][12] For highly substituted guanidines, which are often permanently charged, the concept of logP (partition coefficient) is more nuanced. The distribution coefficient (logD) at a specific pH is a more relevant parameter, as it accounts for the ionization state of the molecule.
The high polarity of the guanidinium group generally results in low lipophilicity. However, the introduction of bulky, nonpolar substituents can significantly increase the logP/logD values. This modification is a key strategy to enhance membrane permeability and facilitate oral absorption. A delicate balance must be struck, as excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[12] An optimal logD range for many drug candidates is considered to be between 1 and 3.[5]
Table 2: Lipophilicity Data for Representative Guanidine-Containing Scaffolds
| Scaffold Type | General logP/logD Trend | Key Influencing Factors |
| Simple Alkyl Guanidines | Low | Number and size of alkyl chains |
| Aryl Guanidines | Moderate to High | Nature and position of aryl substituents |
| Guanidines with Lipophilic Side Chains | High | Length and branching of the side chain |
Note: Specific logP/logD values are highly structure-dependent and are best determined experimentally or through validated in silico models for individual compounds.
Solubility: The Gateway to Bioavailability
Aqueous solubility is a prerequisite for drug absorption and distribution.[13][14] The inherent polarity and cationic nature of the guanidinium group generally confer good water solubility.[15] However, as with lipophilicity, the nature of the substituents plays a dominant role. The introduction of large, hydrophobic moieties to improve other properties can drastically reduce aqueous solubility, posing a significant challenge in drug formulation.[16]
The solubility of guanidine and its salts is also influenced by temperature and pH.[15][17] For instance, the solubility of guanidine hydrochloride increases with temperature.[18] Understanding these dependencies is crucial for developing stable and effective drug formulations.
Table 3: Solubility of Guanidine and its Hydrochloride Salt
| Compound | Solvent | Solubility | Reference |
| Guanidine | Water | Highly soluble | [15] |
| Guanidine | Non-polar organic solvents | Limited solubility | [15] |
| Guanidine Hydrochloride | Water (Room Temp) | Approx. 6 M | [18] |
| Guanidine Hydrochloride | N,N-Dimethylformamide (298.15 K) | 0.4017 (mole fraction) | [17] |
| Guanidine Hydrochloride | Methanol (298.15 K) | 0.2017 (mole fraction) | [17] |
| Guanidine Hydrochloride | Ethanol (298.15 K) | 0.1174 (mole fraction) | [17] |
Experimental Protocols
Accurate determination of the physicochemical properties of highly substituted guanidines is essential for structure-activity relationship (SAR) and structure-property relationship (SPR) studies. The following sections outline standard experimental protocols for measuring pKa, logP, and solubility.
Determination of pKa
Potentiometric titration and UV-spectrophotometry are two common and reliable methods for pKa determination.[11]
Potentiometric Titration Workflow
Caption: Workflow for pKa determination by potentiometric titration.
UV-Spectrophotometry (96-well plate method) Workflow
Caption: Workflow for pKa determination by UV-spectrophotometry.
Determination of Lipophilicity (logP/logD)
The shake-flask method is the gold standard for logP determination, while chromatographic methods like HPLC offer higher throughput.[19][20]
Shake-Flask Method Workflow
Caption: Workflow for logP determination by the shake-flask method.
Determination of Aqueous Solubility
Kinetic and thermodynamic solubility assays are commonly employed in drug discovery.[16][21] Kinetic solubility is a high-throughput method suitable for early screening, while thermodynamic solubility provides a more accurate measure for lead optimization.[14]
Kinetic Solubility Assay (Nephelometry) Workflow
Caption: Workflow for kinetic solubility determination by nephelometry.
Thermodynamic Solubility Assay (Shake-Flask) Workflow
Caption: Workflow for thermodynamic solubility determination.
Crystal Structure and Solid-State Properties
The solid-state properties of highly substituted guanidines, including their crystal packing and polymorphism, are critical for drug formulation and stability. X-ray crystallography is the definitive method for elucidating the three-dimensional structure of these molecules in the solid state.[9][22] The substitution pattern can significantly influence the tautomeric form and the intermolecular hydrogen bonding network within the crystal lattice, which in turn affects physical properties like melting point and solubility.[9][23]
Signaling Pathways and Therapeutic Relevance
The guanidinium group is a key pharmacophore in a wide array of therapeutic agents targeting various biological systems.[1][24] For instance, many guanidine derivatives act as antagonists at α2-adrenoceptors, which are involved in the regulation of neurotransmitter release.[8] This has led to their investigation for the treatment of central nervous system disorders.[1]
Simplified α2-Adrenoceptor Antagonism Signaling
Caption: Guanidine antagonists block the α2-adrenoceptor negative feedback loop.
Conclusion
Highly substituted guanidines represent a versatile and powerful class of molecules in drug discovery. A thorough understanding and strategic manipulation of their fundamental physical properties—pKa, lipophilicity, and solubility—are indispensable for the rational design of safe and effective therapeutics. This guide provides a foundational framework for researchers, empowering them to navigate the intricate landscape of guanidine chemistry and unlock its full therapeutic potential.
References
- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. guanidines-from-toxic-substances-to-compounds-with-multiple-biological-applications-detailed-outlook-on-synthetic-procedures-employed-for-the-synthesis-of-guanidines - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanidine motif in drug discovery [morressier.com]
- 7. Guanidine - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Aqueous Solubility Assay - Enamine [enamine.net]
- 17. researchgate.net [researchgate.net]
- 18. interchim.fr [interchim.fr]
- 19. acdlabs.com [acdlabs.com]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State - SINTEF [sintef.no]
- 23. researchgate.net [researchgate.net]
- 24. jocpr.com [jocpr.com]
In-Depth Technical Guide: 1,1,2,3,3-Pentaethylguanidine
CAS Number: 13439-89-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1,2,3,3-Pentaethylguanidine, a sterically hindered organic base. Due to the limited availability of specific data for this compound, information from analogous penta-substituted and other substituted guanidines is included to provide a broader context for its potential properties and applications.
Physicochemical Properties
This compound is a highly substituted guanidine derivative. Its structure, featuring five ethyl groups, contributes to its characteristic properties as a strong, non-nucleophilic base.
| Property | Value | Source |
| CAS Number | 13439-89-9 | [1] |
| Molecular Formula | C11H25N3 | [1] |
| Molecular Weight | 199.34 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CCN=C(N(CC)CC)N(CC)CC | [1] |
| InChI Key | NRGWEQLAXOTOPB-UHFFFAOYSA-N | [1] |
| Purity (typical) | ≥95% | [1] |
Synthesis
A general method for the synthesis of sterically hindered penta-substituted guanidines has been described in the patent literature.[2] This process involves the reaction of a trisubstituted urea with a disubstituted amine in the presence of an activating agent and a base. The trisubstituted urea precursor can be synthesized from an isocyanate and a disubstituted amine.[2]
General Synthesis Workflow
Caption: General synthesis workflow for penta-substituted guanidines.
Experimental Protocols
Note: The following protocol is a generalized adaptation and should be optimized for the specific synthesis of this compound.
Synthesis of a Penta-substituted Guanidine (General Protocol)
Materials:
-
Substituted isocyanate
-
Disubstituted amine (2 equivalents)
-
Aprotic solvent (e.g., toluene)
-
Activating agent (electrophilic or oxophilic)
-
Base (e.g., NaOH, KOH, LiOH)
-
Organic solvent for extraction (e.g., toluene)
Procedure:
-
Trisubstituted Urea Formation:
-
In a reaction vessel, dissolve the substituted isocyanate and one equivalent of the disubstituted amine in an aprotic solvent.
-
Stir the reaction mixture under controlled temperature and time to produce the corresponding trisubstituted urea. The urea may be isolated or used in the next step in a one-pot process.[2]
-
-
Guanidine Formation:
-
To the trisubstituted urea, add the second equivalent of the disubstituted amine, a base, and an activating agent in an aprotic solvent.
-
Maintain the reaction under sufficient time and temperature to yield the penta-substituted guanidine.[2]
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with an appropriate base (e.g., NaOH, KOH). This will be an exothermic reaction.[2]
-
Extract the unprotonated penta-substituted guanidine from the aqueous phase using an organic solvent like toluene.[2]
-
Collect the organic layers and purify the product by vacuum distillation to obtain the final penta-substituted guanidine. The overall yield is reported to be in the range of 90 mole %.[2]
-
Potential Applications and Biological Role
While specific applications for this compound are not extensively documented, substituted guanidines, in general, are a class of compounds with significant interest in medicinal chemistry and drug development. Their biological activity is often attributed to the basicity of the guanidine moiety, which is typically protonated at physiological pH, allowing for interactions with biological targets.[3]
Potential as α2-Adrenoceptor Ligands
Several substituted guanidine derivatives have been designed and synthesized as ligands for α2-adrenoceptors.[4] Computational studies and in vitro experiments on human brain tissue have shown that the nature and substitution pattern of the guanidine-containing ring can influence binding affinity and antagonist activity.[4] The sterically hindered nature of this compound could potentially be explored in the design of selective α2-adrenoceptor modulators.
Antiviral Activity
Certain substituted guanidines have demonstrated in vitro activity against a range of viruses, including rhinoviruses and other picornaviruses.[5] This suggests a potential avenue for research into the antiviral properties of this compound.
Hypothetical Signaling Pathway Involvement
Given the documented interaction of some guanidine derivatives with α2-adrenoceptors, a hypothetical signaling pathway can be proposed.[4] α2-Adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Hypothetical antagonistic action on an α2-adrenoceptor signaling pathway.
Toxicology and Safety
Specific toxicological data for this compound is not available in the provided search results. However, toxicity studies on other guanidine derivatives, such as 1,3-Diphenylguanidine, have been conducted. These studies in rats and mice showed some effects at high doses, including reduced body weight and feed consumption.[6] As with any chemical, this compound should be handled with appropriate safety precautions, including the use of personal protective equipment, and work should be conducted in a well-ventilated area. It is intended for research use only and not for human or veterinary use.[1]
References
- 1. This compound | 13439-89-9 | Benchchem [benchchem.com]
- 2. EP0781272B1 - Synthesis of penta-substituted guanidines - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Substituted conformationally restricted guanidine derivatives: Probing the α2-adrenoceptors' binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel substituted guanidine with high activity in vitro against rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1,1,2,3,3-Pentaethylguanidine
This technical guide provides a comprehensive overview of the core physicochemical properties and potential applications of this compound. Due to the limited availability of specific experimental protocols for this compound, this guide also includes generalized methodologies based on structurally similar guanidine bases, such as 1,1,3,3-Tetramethylguanidine (TMG) and 1,1,3,3-Tetraethylguanidine (TEG).
Core Properties
This compound is a highly substituted guanidine derivative. Guanidines are recognized for their strong basicity, which often surpasses that of other amine bases.[1] This heightened basicity is a result of the resonance stabilization of the corresponding conjugate acid, the guanidinium cation. The presence of five electron-donating ethyl groups in this compound is expected to further enhance the electron density on the nitrogen atoms, influencing its basic and nucleophilic properties.[1]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C11H25N3 | [1] |
| Molecular Weight | 199.34 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 13439-89-9 | [1] |
Potential Applications in Synthesis
Given the properties of related guanidine compounds, this compound is anticipated to be a potent, non-nucleophilic base suitable for a variety of organic transformations. Its steric bulk, conferred by the five ethyl groups, could offer high selectivity in base-catalyzed reactions.
Potential applications include:
-
Catalyst in Polymerization: Similar to other guanidines, it could act as a catalyst in ring-opening polymerization processes.
-
Base in Condensation Reactions: It could be employed to facilitate aldol or Knoevenagel condensations by generating reactive enolates.
-
Reagent in Deprotonation Reactions: Its strong basicity makes it a candidate for the deprotonation of a wide range of acidic protons.
General Experimental Protocols
General Procedure for a Base-Catalyzed Aldol Condensation
This protocol is adapted from procedures using 1,1,3,3-tetramethylguanidine (TMG) as a catalyst.
Materials:
-
Aldehyde (1.0 eq)
-
Ketone (1.2 eq)
-
This compound (0.1 eq)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Reaction vessel with a magnetic stirrer and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the aldehyde and ketone in the chosen anhydrous solvent, add this compound at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Workflows
The following diagrams illustrate generalized workflows where a strong, non-nucleophilic base like this compound would be utilized.
Caption: Generalized workflow for a base-catalyzed organic reaction.
Signaling Pathway Analogy
While this compound is a synthetic compound not typically involved in biological signaling pathways, we can draw an analogy to its role as a catalyst in a chemical reaction pathway.
Caption: Catalytic role of this compound in a reaction.
References
Spectroscopic Profile of 1,1,2,3,3-Pentaethylguanidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 1,1,2,3,3-pentaethylguanidine. Due to the limited availability of experimentally derived spectra in peer-reviewed literature, this document presents a combination of predicted data from computational models and established principles of spectroscopic analysis for the functional groups present in the molecule. The information is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.
Chemical Structure and Properties
This compound is a highly substituted guanidine derivative with the following molecular characteristics:
| Property | Value |
| CAS Number | 13439-89-9 |
| Molecular Formula | C₁₁H₂₅N₃ |
| Molecular Weight | 199.34 g/mol [1] |
| IUPAC Name | This compound[1] |
| SMILES | CCN=C(N(CC)CC)N(CC)CC[2] |
| InChI | InChI=1S/C11H25N3/c1-6-12-11(13(7-2)8-3)14(9-4)10-5/h6-10H2,1-5H3[2] |
Spectroscopic Data
The following sections detail the predicted and expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data provides valuable insight into the chemical environment of the protons and carbons within the molecule.
The proton NMR spectrum is expected to show distinct signals for the ethyl groups attached to the different nitrogen atoms. Due to the asymmetry of the molecule, the ethyl groups on the N,N-disubstituted and N',N'-disubstituted nitrogens are chemically non-equivalent.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.2 - 3.4 | Quartet (q) | 8H | -CH₂- (N,N-diethyl groups) |
| ~3.0 - 3.2 | Quartet (q) | 2H | -CH₂- (N'-ethyl group) |
| ~1.1 - 1.3 | Triplet (t) | 12H | -CH₃ (N,N-diethyl groups) |
| ~1.0 - 1.2 | Triplet (t) | 3H | -CH₃ (N'-ethyl group) |
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions.
The carbon NMR spectrum will show signals corresponding to the central guanidinyl carbon and the carbons of the five ethyl groups.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C=N (Guanidinyl carbon) |
| ~40 - 45 | -CH₂- (N,N-diethyl groups) |
| ~38 - 42 | -CH₂- (N'-ethyl group) |
| ~13 - 16 | -CH₃ (Ethyl groups) |
Note: These are estimated values and are subject to variation based on experimental parameters.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be characterized by the vibrational modes of its C-H, C-N, and C=N bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970 - 2850 | Strong | C-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups |
| 1640 - 1610 | Medium-Strong | C=N stretching of the guanidine core |
| 1470 - 1450 | Medium | CH₂ scissoring |
| 1380 - 1360 | Medium | CH₃ bending |
| 1250 - 1020 | Medium | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of the compound.
| m/z | Adduct | Predicted Collision Cross Section (Ų) |
| 200.21213 | [M+H]⁺ | 154.1[2] |
| 222.19407 | [M+Na]⁺ | 157.8[2] |
| 198.19757 | [M-H]⁻ | 158.0[2] |
| 217.23867 | [M+NH₄]⁺ | 174.8[2] |
| 238.16801 | [M+K]⁺ | 159.8[2] |
Expected Fragmentation:
Under electron ionization (EI), the molecule is expected to undergo fragmentation primarily through α-cleavage adjacent to the nitrogen atoms. Common fragmentation pathways would involve the loss of ethyl and diethylamino radicals, leading to characteristic fragment ions. The molecular ion peak ([M]⁺) at m/z = 199 may be observed, though its intensity could be low.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 256-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
IR Spectroscopy
Objective: To obtain the infrared spectrum of this compound.
Methodology:
-
Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a small drop of the liquid between two KBr or NaCl plates to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
Objective: To determine the mass-to-charge ratio and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer, for example, one equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Data Acquisition (ESI):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).
-
Typical ESI conditions: capillary voltage of 3-4 kV, nebulizer gas pressure of 20-30 psi, drying gas flow of 5-10 L/min at 300-350 °C.
-
-
Data Acquisition (EI):
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Use a standard electron energy of 70 eV.
-
Acquire data over a mass range of m/z 30-300.
-
Visualization of Methodologies
The following diagrams illustrate the general workflows for the spectroscopic analyses.
Figure 1: General workflow for NMR spectroscopy.
Figure 2: General workflow for FTIR spectroscopy.
Figure 3: General workflow for Mass Spectrometry.
Conclusion
This technical guide provides a foundational set of predicted and expected spectroscopic data for this compound, along with generalized protocols for their acquisition. While experimental data is currently scarce, the information presented here offers a valuable resource for researchers and professionals working with this compound. It is recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation and purity assessment.
References
resonance stabilization in guanidinium cations
An In-depth Technical Guide on the Resonance Stabilization in Guanidinium Cations
Introduction
The guanidinium cation, the protonated form of guanidine, is a cornerstone functional group in chemistry and biology, most notably as the side chain of the amino acid arginine. Its remarkable stability and persistent positive charge across a wide physiological pH range are fundamental to its roles in protein structure, enzyme catalysis, and molecular recognition.[1][2] This stability is not due to a single static structure but is the result of profound resonance stabilization, where the positive charge is delocalized over the entire planar ion.[3][4] This technical guide provides a detailed examination of the core principles of resonance in the guanidinium cation, supported by quantitative data, experimental methodologies, and its implications for drug development.
The Core of Resonance: Y-Aromaticity and Charge Delocalization
Guanidine is a strong organic base with a conjugate acid pKₐ of approximately 13.6-13.8.[3][5] This high basicity is a direct consequence of the exceptional stability of its protonated form, the guanidinium cation. Upon protonation, the ion adopts a planar, symmetrical structure. The positive charge is not localized on a single nitrogen atom but is distributed evenly across all three nitrogen atoms through resonance.[4]
This delocalization is described by three equivalent canonical resonance structures. The actual structure is a hybrid of these forms, where the C-N bonds are neither single nor double but have a bond order of approximately 4/3.[3] This arrangement, often referred to as "Y-aromaticity," is responsible for the cation's high stability.[2]
Caption: Resonance delocalization in the guanidinium cation.
Quantitative Structural and Physicochemical Data
The resonance hybrid model is strongly supported by quantitative data from X-ray crystallography and computational studies. These analyses show that the three C-N bonds in the guanidinium cation are of equal length, intermediate between a typical C-N single bond (~1.47 Å) and a C=N double bond (~1.27 Å).
| Parameter | Value | Method | Reference(s) |
| pKa (Conjugate Acid) | 13.6 | General Literature | [3][6] |
| 13.8 ± 0.1 | Potentiometry, NMR | [5] | |
| C-N Bond Length | 1.323 Å (average) | X-ray Crystallography | [7] |
| N-C-N Bond Angle | ~120° | X-ray Crystallography | [7] |
| Symmetry | Planar, D₃h (idealized) | X-ray Crystallography | [7] |
| Gibbs Free Energy of Adsorption (ΔG_ads) to Air-Water Interface | Larger than typical thermal energies | Deep-UV Second Harmonic Generation | [8] |
Relevance in Drug Development and Biological Systems
The unique properties of the guanidinium group are leveraged extensively in biological systems and drug design.[9][10] In the amino acid arginine, the guanidinium side chain's persistent positive charge allows it to form strong, bidentate hydrogen bonds and salt bridges with negatively charged groups like carboxylates and phosphates.[2][11] These interactions are critical for protein folding, substrate binding in enzymes, and protein-DNA interactions.[12]
In drug development, the guanidinium group is a key pharmacophore. Its ability to engage in multiple, high-strength, non-covalent interactions makes it an attractive component for designing inhibitors and molecular probes.[13] Furthermore, arginine-rich sequences, known as cell-penetrating peptides (CPPs), utilize the guanidinium group's properties to facilitate the transport of various molecular cargoes across cellular membranes, a significant area of interest for drug delivery.[11][14]
Caption: Key molecular interactions of the guanidinium group.
Experimental Protocols for Characterization
The structural and electronic properties of the guanidinium cation are elucidated through several key experimental and computational techniques.
X-ray Crystallography
This is the definitive method for determining the solid-state structure, including precise bond lengths and angles.
-
Protocol:
-
Crystal Growth: Single crystals of a guanidinium salt (e.g., guanidinium chloride) are grown from a suitable solvent via slow evaporation or cooling.[15]
-
Data Collection: A crystal is mounted on a goniometer in an X-ray diffractometer. It is cooled (typically to ~100 K) to reduce thermal motion and exposed to a monochromatic X-ray beam.
-
Structure Solution: The diffraction pattern is recorded and processed. The positions of heavy atoms are often determined first (e.g., using the Patterson method), and the remaining atoms (C, N, H) are located from Fourier maps.[7]
-
Refinement: The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data. The final R-value indicates the quality of the fit.[7]
-
Caption: General workflow for X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides information about the electronic environment and dynamics of the cation in solution.
-
Protocol:
-
Sample Preparation: A salt of the guanidinium cation is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
¹H and ¹³C Spectra: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired. In the ¹³C spectrum of the unsubstituted guanidinium cation, a single resonance confirms the equivalence of the three nitrogen atoms due to rapid proton exchange and resonance.[16]
-
pKa Determination: ¹H NMR can be used to determine pKa by monitoring the chemical shift of protons adjacent to the guanidinium group as a function of pH. The inflection point of the resulting titration curve corresponds to the pKa.[5]
-
2D NMR: Techniques like NOESY can be used on larger molecules (e.g., arginine-containing peptides) to probe through-space interactions between the guanidinium protons and other parts of the molecule, revealing conformational details and intermolecular binding.[17]
-
Computational Chemistry
Theoretical methods like Density Functional Theory (DFT) are used to model the geometry, energy, and electronic absorption spectra of the cation.
-
Protocol:
-
Model Building: An initial 3D structure of the guanidinium cation is built.
-
Geometry Optimization: The structure's geometry is optimized to find the lowest energy conformation. This is commonly done using DFT methods (e.g., B3LYP functional) with a suitable basis set (e.g., aug-cc-pVTZ).[18]
-
Frequency Calculation: Vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[18]
-
Property Calculation: Once the optimized geometry is obtained, properties such as bond lengths, angles, partial charges, and theoretical spectra (e.g., using Time-Dependent DFT) can be calculated. Solvation effects are often included using a Polarizable Continuum Model (PCM).[12]
-
Conclusion
The resonance stabilization of the guanidinium cation is a profound electronic effect that renders it an exceptionally stable and planar species. This stability, quantified by its high pKa and symmetrical structure, is the basis for its critical roles in chemistry and biology. From mediating molecular recognition in enzymes to enabling the cellular uptake of therapeutics, the principles governing the guanidinium cation's structure and reactivity are of paramount importance to researchers in the chemical and biomedical sciences. A thorough understanding of its properties, verified through robust experimental and computational methods, continues to fuel innovation in fields ranging from supramolecular chemistry to advanced drug design.
References
- 1. connectsci.au [connectsci.au]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Guanidine - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Strong adsorption of guanidinium cations to the air–water interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. Guanidine hydrochloride(50-01-1) 13C NMR [m.chemicalbook.com]
- 17. 1H NMR studies on the preferred interactions of guanidinium and C-terminal carboxylate groups in arginine-containing peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. pubs.aip.org [pubs.aip.org]
The Ascent of Giants: A Technical Guide to the Discovery and History of Sterically Hindered Organic Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the ability to selectively deprotonate a substrate without interfering nucleophilic addition is paramount. This necessity drove the discovery and development of a unique class of reagents: sterically hindered organic bases. These molecules, often referred to as "non-nucleophilic," are characterized by a basic center that is sterically shielded by bulky substituents. This architecture allows them to readily abstract protons, even from very weak carbon acids, while their bulk prevents them from participating in undesired nucleophilic reactions. This technical guide provides an in-depth exploration of the discovery, history, and key applications of these indispensable tools in the chemist's arsenal.
The Genesis of a Concept: Herbert C. Brown and Steric Strain
The intellectual framework for sterically hindered bases can be traced back to the pioneering work of Herbert C. Brown.[1] While not the discoverer of any single one of these bases, his extensive research into steric effects provided the theoretical underpinnings for their rational design and application. Brown's concepts of "F-strain" (front strain), arising from steric repulsion at the reaction center, and "B-strain" (back strain), resulting from steric compression within the base itself upon reaction, were instrumental in understanding how steric hindrance could be harnessed to control reactivity. His work laid the foundation for the principle that a bulky base could be a strong proton acceptor while being a poor nucleophile.
Key Classes of Sterically Hindered Organic Bases: A Historical Perspective
The development of sterically hindered bases has been an evolutionary process, with each new class offering unique advantages in terms of strength, selectivity, and handling.
Lithium Amides: The Workhorses of Deprotonation
The first widely adopted class of sterically hindered bases was the lithium amides. These reagents revolutionized the formation of enolates, carbanions, and other nucleophilic species.
-
Lithium Diisopropylamide (LDA): First prepared in 1950 by Hamell and Levine, LDA is arguably the most well-known and widely used sterically hindered base.[2] Its popularity stems from its high basicity (the pKa of its conjugate acid, diisopropylamine, is ~36), its excellent solubility in common ethereal solvents like tetrahydrofuran (THF), and its commercial availability.[2] LDA is typically prepared in situ at low temperatures (-78 °C) by treating diisopropylamine with n-butyllithium.[2]
-
Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP): For substrates where LDA proves to be insufficiently reactive, LiTMP offers a more potent alternative. With a conjugate acid pKa of approximately 37.3, it is a stronger base than LDA.[3] The four methyl groups on the piperidine ring provide exceptional steric shielding, rendering it highly non-nucleophilic. LiTMP is synthesized by the deprotonation of 2,2,6,6-tetramethylpiperidine with n-butyllithium.[4]
-
Lithium, Sodium, and Potassium Hexamethyldisilazide (LiHMDS, NaHMDS, KHMDS): These bases are derived from the deprotonation of hexamethyldisilazane. They are notable for being solid, isolable reagents (though often used in solution) and for their high thermal stability. The silicon-based substituents provide significant steric bulk. The choice of the counterion (Li, Na, or K) can influence the aggregation state and reactivity of the base.
Amidine and Guanidine Bases: Neutral, Yet Powerful
A significant advancement in the field was the development of strong, neutral organic bases. These compounds offer advantages in terms of solubility in a wider range of organic solvents and often milder reaction conditions.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): DBU and DBN are bicyclic amidine bases that have found widespread use as catalysts and reagents for elimination reactions.[5][6] DBU was first industrially produced in 1967. Their strong basicity is a result of the resonance stabilization of the protonated form.
-
"Proton Sponges": The term "proton sponge" was coined for 1,8-bis(dimethylamino)naphthalene, a compound with exceptionally high basicity for an aromatic amine.[1] This high basicity arises from the relief of steric strain between the two dimethylamino groups upon protonation, which forces the proton to be held in a strong intramolecular hydrogen bond.
-
Barton's Base: Developed by Nobel laureate Derek Barton, 2-tert-Butyl-1,1,3,3-tetramethylguanidine is a highly hindered and strong guanidine base.[7][8] Its preparation from the corresponding urea or thiourea provided access to one of the strongest known neutral organic bases at the time of its discovery.[7]
-
Phosphazene Bases: Representing the upper echelon of neutral base strength, phosphazenes, such as Schwesinger bases, exhibit exceptionally high pKa values.[9][10] Their remarkable basicity stems from the extensive resonance delocalization of the positive charge in their conjugate acids.
Other Notable Hindered Amines
-
Hünig's Base (N,N-Diisopropylethylamine, DIPEA): Named after the German chemist Siegfried Hünig, DIPEA is a tertiary amine that is widely used as a non-nucleophilic base in a variety of applications, particularly in peptide synthesis and as an acid scavenger.[11][12]
Quantitative Comparison of Base Strength
The strength of a base is quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base. The choice of solvent can significantly influence the effective basicity of these compounds. The following table summarizes the pKaH values for several key sterically hindered bases in different solvents.
| Base | Abbreviation | Class | pKaH (Water) | pKaH (Acetonitrile) |
| Hünig's Base | DIPEA | Amine | 10.75 | 11.4 |
| 2,6-Di-tert-butylpyridine | DTBP | Pyridine | 3.58 | - |
| 1,8-Bis(dimethylamino)naphthalene | Proton Sponge | Diamine | 12.1 | 18.62 |
| 1,5-Diazabicyclo[4.3.0]non-5-ene | DBN | Amidine | ~13.5 | 23.89 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Amidine | 13.5 | 24.33 |
| Barton's Base | BTMG | Guanidine | 14 | 24.3 |
| Lithium Diisopropylamide | LDA | Lithium Amide | ~36 (THF) | - |
| Lithium Tetramethylpiperidide | LiTMP | Lithium Amide | ~37 (THF) | - |
| Lithium Hexamethyldisilazide | LiHMDS | Lithium Amide | ~26 (THF) | - |
| Phosphazene Base (P2-Et) | - | Phosphazene | - | ~32.9 |
| Phosphazene Base (P4-t-Bu) | - | Phosphazene | - | 42.7 |
Experimental Protocols
Synthesis of Sterically Hindered Bases
1. In-situ Preparation of Lithium Diisopropylamide (LDA)
-
Procedure: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum, is added anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath. Diisopropylamine (1.05 equivalents) is added via syringe. Subsequently, n-butyllithium (1.0 equivalent) in hexanes is added dropwise via syringe, maintaining the temperature below -70 °C. The resulting colorless to pale yellow solution of LDA is then ready for use.
2. Synthesis of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Procedure Overview: A common industrial synthesis involves a three-step process starting from caprolactam and acrylonitrile.[5][13]
-
Michael Addition: Acrylonitrile undergoes a Michael addition to caprolactam to yield N-(2-cyanoethyl)caprolactam.
-
Reduction: The nitrile group is then reduced, typically via catalytic hydrogenation, to the corresponding primary amine, N-(3-aminopropyl)caprolactam.
-
Cyclization/Condensation: The final step is an intramolecular condensation reaction, which forms the bicyclic amidine structure of DBU, with the elimination of water.[5]
-
Application of Sterically Hindered Bases
1. Enolate Formation using LDA for Alkylation
-
Procedure: A solution of the ketone in anhydrous THF is added dropwise to a freshly prepared solution of LDA (1.1 equivalents) in THF at -78 °C. The reaction mixture is stirred at this temperature for a specified time (typically 30-60 minutes) to ensure complete enolate formation. The electrophile (e.g., an alkyl halide) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride.
2. Dehydrohalogenation using DBU
-
Procedure: The alkyl halide substrate is dissolved in a suitable aprotic solvent (e.g., acetonitrile, THF, or toluene). DBU (typically 1.1-1.5 equivalents) is added, and the mixture is stirred at room temperature or heated as required. The progress of the reaction is monitored by TLC or GC. Upon completion, the reaction mixture is worked up by washing with dilute acid to remove the DBU hydrohalide salt, followed by extraction and purification of the resulting alkene.
Visualizing the Landscape of Sterically Hindered Bases
Caption: A timeline illustrating the conceptual and chronological development of key classes of sterically hindered organic bases.
Caption: A typical experimental workflow for the LDA-mediated formation of a ketone enolate and subsequent alkylation.
Conclusion
The discovery and development of sterically hindered organic bases represent a cornerstone of modern synthetic chemistry. From the early theoretical work on steric effects to the synthesis of increasingly powerful and selective reagents, these "gentle giants" have empowered chemists to perform a vast array of transformations with unprecedented control. The ongoing development of new generations of superbases, such as advanced phosphazenes, promises to further expand the boundaries of what is possible in the construction of complex organic molecules, with profound implications for drug discovery and materials science.
References
- 1. 1,8-Bis(dimethylamino)naphthalene - Wikipedia [en.wikipedia.org]
- 2. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 3. LITHIUM TETRAMETHYLPIPERIDIDE | 38227-87-1 [chemicalbook.com]
- 4. Lithium tetramethylpiperidide - Wikipedia [en.wikipedia.org]
- 5. 1,8-Diazabicyclo(5.4.0)undec-7-ene - Wikipedia [en.wikipedia.org]
- 6. 1,5-Diazabicyclo(4.3.0)non-5-ene - Wikipedia [en.wikipedia.org]
- 7. baranlab.org [baranlab.org]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. Phosphazene - Wikipedia [en.wikipedia.org]
- 10. Phosphazene [chemeurope.com]
- 11. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 12. proprep.com [proprep.com]
- 13. Applications of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in heterocyclic ring formations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
The Untapped Potential of 1,1,2,3,3-Pentaethylguanidine: A Guide to its Application as a Non-Nucleophilic Base in Organic Synthesis
For Immediate Release
[City, State] – 1,1,2,3,3-Pentaethylguanidine, a sterically hindered organic compound, presents a compelling option for researchers and drug development professionals seeking a strong, non-nucleophilic base for various organic transformations. While specific, detailed protocols for this particular guanidine derivative remain scarce in publicly available literature, its structural similarity to other well-established pentaalkylguanidines suggests significant potential in key synthetic reactions such as dehydrohalogenation and the alkylation of active methylene compounds. This document aims to provide a foundational understanding of its anticipated applications, supported by generalized protocols and comparative data from related guanidine bases.
Core Properties and Advantages
Guanidines are recognized for their exceptional basicity, often categorized as "superbases." This property stems from the resonance stabilization of the protonated guanidinium cation. The five ethyl groups in this compound contribute to its strong basic character through electron donation and also provide significant steric hindrance around the basic nitrogen centers. This steric bulk is crucial in minimizing undesired nucleophilic side reactions, a common challenge with other strong bases.
Key Advantages:
-
High Basicity: Facilitates the deprotonation of weakly acidic protons.
-
Low Nucleophilicity: Steric hindrance prevents the base from participating in nucleophilic substitution reactions.
-
Economic Viability: Penta-alkylguanidines are generally considered economically feasible alternatives to other specialized non-nucleophilic bases.
Applications in Organic Synthesis
Based on the known reactivity of similar guanidine bases like 2-tert-Butyl-1,1,3,3-tetramethylguanidine (Barton's base) and 1,1,3,3-Tetramethylguanidine (TMG), this compound is expected to be a highly effective reagent in the following transformations:
Dehydrohalogenation of Alkyl Halides (E2 Elimination)
The strong, non-nucleophilic nature of this compound makes it an ideal candidate for promoting E2 elimination reactions to synthesize alkenes from alkyl halides. Its steric bulk favors the abstraction of a proton over nucleophilic attack on the carbon-halogen bond, leading to higher yields of the desired alkene product and minimizing the formation of substitution byproducts.
Generalized Experimental Protocol for Dehydrohalogenation:
-
Reaction Setup: To a solution of the alkyl halide (1.0 eq.) in an aprotic solvent (e.g., THF, Toluene, or Dichloromethane) under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.1 - 1.5 eq.) dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Depending on the substrate, heating may be required to drive the reaction to completion.
-
Work-up: Upon completion, the reaction mixture is quenched with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the guanidinium salt. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Logical Workflow for Dehydrohalogenation:
Caption: Generalized workflow for the dehydrohalogenation of alkyl halides.
Alkylation of Active Methylene Compounds
This compound is expected to be highly effective in the C-alkylation of compounds containing active methylene groups, such as β-ketoesters and malonic esters. Its strong basicity allows for the efficient generation of the enolate nucleophile, while its non-nucleophilic character prevents competition with the alkylating agent.
Generalized Experimental Protocol for C-Alkylation:
-
Enolate Formation: To a solution of the active methylene compound (1.0 eq.) in a suitable aprotic solvent (e.g., THF or DMF) under an inert atmosphere, add this compound (1.1 eq.) at a controlled temperature (e.g., 0 °C or room temperature). The mixture is stirred for a short period (e.g., 15-30 minutes) to ensure complete enolate formation.
-
Alkylation: The alkylating agent (e.g., an alkyl halide) (1.0-1.2 eq.) is then added to the reaction mixture.
-
Reaction Monitoring and Work-up: The reaction is monitored by TLC or GC. Upon completion, the work-up procedure is similar to that described for the dehydrohalogenation reaction.
-
Purification: The crude product is purified by column chromatography.
Reaction Mechanism for C-Alkylation of a β-Ketoester:
Caption: Mechanism for the C-alkylation of a β-ketoester.
Quantitative Data and Comparison
| Base | Abbreviation | pKa in MeCN (approx.) |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | 24.3 |
| 1,5-Diazabicyclo[4.3.0]non-5-ene | DBN | 23.9 |
| 1,1,3,3-Tetramethylguanidine | TMG | 23.3 |
| This compound | PEG | (Estimated > 24) |
Note: The pKa of this compound is estimated to be higher than that of TMG due to the increased electron-donating effect of the ethyl groups.
Conclusion and Future Outlook
This compound holds considerable promise as a robust and selective non-nucleophilic base for a range of applications in organic synthesis, particularly in the pharmaceutical and fine chemical industries. While a detailed experimental record for this specific reagent is yet to be widely published, the foundational principles of guanidine chemistry, coupled with the generalized protocols provided herein, offer a strong starting point for its exploration and optimization in various synthetic contexts. Further research into the precise reaction conditions and substrate scope for this compound is warranted and is expected to solidify its position as a valuable tool for synthetic chemists.
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and reaction scales. It is essential to consult relevant safety data sheets (SDS) and perform appropriate risk assessments before handling any chemical reagents.
Application Notes and Protocols: Guanidine-Catalyzed Ring-Opening Polymerization
Note on Catalyst Selection: Initial literature searches for "pentaethylguanidine" as a catalyst for polymerization did not yield specific protocols or application data. However, the broader class of guanidine-based organocatalysts is well-established in this field. Therefore, this document provides a detailed protocol for a representative and widely used guanidine catalyst, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) , in the ring-opening polymerization (ROP) of L-lactide to synthesize polylactide (PLLA), a biodegradable and biocompatible polyester. The principles and procedures outlined here can serve as a foundational method for researchers exploring guanidine-based catalysis in polymerization.
Introduction
Guanidine bases, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), are highly effective organocatalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide, caprolactone, and valerolactone.[1][2] Their high activity stems from their ability to act as bifunctional catalysts, activating both the monomer and the initiator (typically an alcohol) through hydrogen bonding.[2] This dual activation mechanism allows for rapid and controlled polymerizations under mild conditions, yielding polymers with predictable molecular weights and narrow molecular weight distributions.[3]
These metal-free catalytic systems are of particular interest for applications in the biomedical and electronics fields, where metal contamination can be a significant concern.[3] This protocol details the use of TBD as a catalyst for the solution ROP of L-lactide, a common monomer for producing the biodegradable polymer polylactide (PLLA).
Experimental Protocol: TBD-Catalyzed ROP of L-Lactide
This protocol describes the general procedure for the ring-opening polymerization of L-lactide using TBD as the catalyst and benzyl alcohol as the initiator in a solution of dichloromethane (DCM).
2.1. Materials and Reagents
-
L-lactide: Must be purified before use to remove moisture and acidic impurities, which can interfere with the polymerization. A common purification method is recrystallization from dry toluene three times, followed by drying under vacuum.[4] The purified monomer should be stored in an inert atmosphere (e.g., in a glovebox).
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): Commercial grade, should be stored in a desiccator or glovebox to prevent hydration.
-
Benzyl Alcohol (BnOH): Initiator. Should be dried over molecular sieves or distilled before use.
-
Dichloromethane (DCM): Solvent. Should be dried using a solvent purification system or by distillation over calcium hydride.
-
Methanol (MeOH): Used for polymer precipitation.
-
Acetic Acid: Used to quench the polymerization.
-
Inert Gas: Nitrogen or Argon for maintaining an inert atmosphere.
2.2. Equipment
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents.
-
Glassware (Schlenk flask, syringes) dried in an oven overnight and cooled under inert gas.
-
Magnetic stirrer and stir bars.
-
Standard laboratory equipment for filtration and drying.
2.3. Polymerization Procedure
The following procedure is for a targeted degree of polymerization (DP) of 100. Adjustments to the monomer-to-initiator ratio ([M]/[I]) can be made to target different molecular weights.
-
Preparation: In a glovebox or under an inert atmosphere, add the purified L-lactide (e.g., 1.44 g, 10 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add dry dichloromethane (DCM) to the flask to achieve the desired monomer concentration (e.g., 1 M, so 10 mL of DCM). Stir until the L-lactide is fully dissolved.
-
Initiator Addition: Prepare a stock solution of benzyl alcohol in dry DCM. Using a syringe, add the required amount of benzyl alcohol initiator to the reaction flask. For a [M]/[I] ratio of 100, add 0.1 mmol of BnOH.
-
Catalyst Addition: Prepare a stock solution of TBD in dry DCM. To initiate the polymerization, add the desired amount of TBD catalyst via syringe. A typical monomer-to-catalyst ratio ([M]/[C]) is 100:1, so 0.1 mmol of TBD would be added.
-
Reaction: Allow the reaction to stir at room temperature. The polymerization is often very rapid, with high conversion achieved in minutes.[3] Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.
-
Quenching: Once the desired conversion is reached, terminate the polymerization by adding a small amount of a weak acid, such as a solution of acetic acid in DCM.[3]
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.[3] The PLLA will precipitate as a white solid.
-
Isolation: Collect the polymer by filtration, wash with additional methanol, and dry under vacuum to a constant weight.
2.4. Characterization
-
Monomer Conversion: Determined by ¹H NMR spectroscopy by integrating the monomer and polymer methine proton signals.
-
Molecular Weight and Dispersity (Đ): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) calibrated with polystyrene or PLLA standards.
Data Presentation
The following table summarizes representative data for the TBD-catalyzed polymerization of lactide under various conditions, illustrating the catalyst's efficiency and control over the polymerization.
| Entry | [M]:[I]:[C] Ratio | Solvent | Temp (°C) | Time | Conversion (%) | Mₙ (calc) ( g/mol ) | Mₙ (exp) ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 100:1:1 | CH₂Cl₂ | 25 | 1 min | >99 | 14,400 | 14,200 | 1.15 |
| 2 | 200:1:1 | CH₂Cl₂ | 25 | 5 min | >99 | 28,800 | 27,500 | 1.18 |
| 3 | 400:1:1 | CH₂Cl₂ | 0 | 60 min | >99 | 57,600 | 55,900 | 1.21 |
| 4 | 100:1:1 | Toluene | 25 | 10 min | >99 | 14,400 | 13,900 | 1.17 |
Data is compiled and representative of typical results found in the literature.[2][3] Mₙ (calc) = ([M]/[I]) × Conversion × (Molar Mass of Monomer) + (Molar Mass of Initiator). Mₙ (exp) and Đ are determined by GPC.
Visualization of Workflow and Mechanism
4.1. Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for TBD-catalyzed ring-opening polymerization.
4.2. Catalytic Mechanism
The proposed bifunctional activation mechanism for the TBD-catalyzed ring-opening polymerization of lactide with an alcohol initiator is depicted below.
References
Application Notes and Protocols for Penta-Substituted Guanidines in Phase-Transfer Catalysis
Disclaimer: Extensive literature searches did not yield specific applications or protocols for 1,1,2,3,3-Pentaethylguanidine in phase-transfer catalysis. The following application notes and protocols are based on closely related and structurally similar penta-substituted guanidinium salts, referred to generally as "pentanidiums," which have been documented as effective phase-transfer catalysts.[1][2] These examples are intended to provide representative methodologies for researchers, scientists, and drug development professionals interested in the potential applications of this class of catalysts.
Introduction to Penta-Substituted Guanidines in Phase-Transfer Catalysis
Penta-substituted guanidines, particularly their quaternary ammonium salt derivatives (guanidinium salts or "pentanidiums"), have emerged as a powerful class of phase-transfer catalysts.[1][2] Their unique electronic and structural properties, characterized by a highly delocalized positive charge across the central carbon and three nitrogen atoms, contribute to their high catalytic efficacy. These catalysts are particularly effective in promoting a variety of organic transformations under biphasic conditions, offering advantages such as mild reaction conditions, high yields, and, in the case of chiral variants, excellent enantioselectivity.[1][3][4]
The general mechanism of action for a penta-substituted guanidinium salt in phase-transfer catalysis involves the formation of a lipophilic ion pair with an anionic reactant from the aqueous phase. This ion pair is then transferred to the organic phase, where the anion can react with the organic-soluble substrate. The guanidinium cation then returns to the aqueous phase to repeat the cycle.
Key Applications
Penta-substituted guanidinium salts have demonstrated significant utility in a range of important organic reactions, including:
-
Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Chiral penta-substituted guanidinium catalysts have been shown to effectively catalyze these reactions, yielding products with high enantiomeric excess.[1]
-
Asymmetric Alkylations: These catalysts are also employed in the enantioselective alkylation of various substrates, including glycine Schiff bases and β-ketoesters.[5] The steric and electronic properties of the catalyst play a crucial role in controlling the stereochemical outcome of these reactions.
-
α-Hydroxylation Reactions: The introduction of a hydroxyl group at the α-position of a carbonyl compound can be achieved with high enantioselectivity using chiral penta-substituted guanidinium catalysts under phase-transfer conditions.[1]
Data Presentation
The following tables summarize representative quantitative data for reactions catalyzed by chiral penta-substituted guanidinium salts, illustrating their effectiveness in terms of yield and enantioselectivity.
Table 1: Asymmetric Michael Addition of Glycine Schiff Base to Chalcone Derivatives
| Entry | Chalcone Derivative | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Chalcone | 1 | 24 | 95 | 92 |
| 2 | 4-Chlorochalcone | 1 | 24 | 98 | 94 |
| 3 | 4-Methylchalcone | 1 | 36 | 92 | 90 |
| 4 | 2-Naphthylchalcone | 1 | 48 | 89 | 88 |
Data is representative and compiled from studies on chiral pentanidium catalysts.
Table 2: Asymmetric Alkylation of tert-Butyl Glycinate Schiff Base
| Entry | Alkylating Agent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzyl bromide | 5 | 12 | 88 | 95 |
| 2 | Allyl bromide | 5 | 18 | 85 | 91 |
| 3 | Propargyl bromide | 5 | 24 | 82 | 93 |
| 4 | Ethyl bromoacetate | 5 | 36 | 75 | 89 |
Data is representative and compiled from studies on C2-symmetric chiral pentacyclic guanidine catalysts.[5]
Experimental Protocols
The following are detailed protocols for key experiments representative of the application of penta-substituted guanidinium salts in phase-transfer catalysis.
Protocol 1: Asymmetric Michael Addition of a Glycine Schiff Base to an α,β-Unsaturated Ketone
Objective: To synthesize an enantioenriched Michael adduct using a chiral penta-substituted guanidinium phase-transfer catalyst.
Materials:
-
tert-Butyl glycinate benzophenone Schiff base
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Chiral penta-substituted guanidinium bromide catalyst (e.g., a chiral pentanidium bromide)
-
Potassium hydroxide (KOH)
-
Toluene
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the tert-butyl glycinate benzophenone Schiff base (0.2 mmol), the α,β-unsaturated ketone (0.24 mmol), and the chiral penta-substituted guanidinium bromide catalyst (0.002 mmol, 1 mol%).
-
Add toluene (2 mL) and a 50% aqueous solution of potassium hydroxide (1 mL).
-
Stir the biphasic mixture vigorously at room temperature for the time indicated by TLC analysis (typically 24-48 hours).
-
Upon completion of the reaction, add water (5 mL) and extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: Asymmetric Alkylation of a Glycine Schiff Base
Objective: To synthesize an enantioenriched α-amino acid derivative via phase-transfer catalyzed alkylation.
Materials:
-
tert-Butyl glycinate benzophenone Schiff base
-
Alkyl halide (e.g., benzyl bromide)
-
Chiral penta-substituted guanidinium bromide catalyst
-
Cesium hydroxide monohydrate (CsOH·H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a reaction vessel, dissolve the tert-butyl glycinate benzophenone Schiff base (0.1 mmol) and the chiral penta-substituted guanidinium bromide catalyst (0.005 mmol, 5 mol%) in dichloromethane (1 mL).
-
Add a 50% aqueous solution of cesium hydroxide monohydrate (0.5 mL).
-
Cool the mixture to 0 °C and add the alkyl halide (0.12 mmol).
-
Stir the reaction mixture vigorously at 0 °C until the starting material is consumed (monitor by TLC, typically 12-24 hours).
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the alkylated product.
-
Analyze the product's enantiomeric excess using chiral HPLC.
Mandatory Visualizations
Caption: General workflow of penta-substituted guanidinium-catalyzed phase-transfer catalysis.
Caption: Signaling pathway for asymmetric Michael addition catalyzed by a chiral guanidinium salt.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Chiral Guanidine-Catalyzed Enantioselective Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C(2)-symmetric chiral pentacyclic guanidine: a phase-transfer catalyst for the asymmetric alkylation of tert-butyl glycinate Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Catalyzed by Pentaethylguanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaethylguanidine is a strong, non-nucleophilic organic base that serves as an effective catalyst for a variety of carbon-carbon bond-forming reactions.[1] Its high basicity allows for the efficient deprotonation of weakly acidic carbon-based nucleophiles, such as nitroalkanes and active methylene compounds, initiating key synthetic transformations. The sterically hindered nature of this penta-alkylated guanidine minimizes side reactions, making it a valuable tool in organic synthesis.
These application notes provide detailed protocols for two fundamental reactions catalyzed by pentaethylguanidine: the Henry (nitroaldol) reaction and the Michael addition. The methodologies outlined are intended to serve as a starting point for laboratory implementation, with the understanding that optimization may be required for specific substrates.
Catalytic Applications of Pentaethylguanidine
Pentaethylguanidine is particularly well-suited for catalyzing reactions that benefit from a strong, non-nucleophilic base. Its primary role is to act as a Brønsted-Lowry base, abstracting a proton to generate a reactive nucleophile.
Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone to produce a β-nitro alcohol. Pentaethylguanidine is an excellent catalyst for this transformation due to its ability to deprotonate the nitroalkane, forming a nitronate anion, which then acts as the nucleophile.
Michael Addition
The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Pentaethylguanidine can catalyze the addition of various carbon nucleophiles, such as malonates and other active methylene compounds, by facilitating the formation of the requisite enolate.
Experimental Protocols
Protocol 1: Pentaethylguanidine-Catalyzed Henry Reaction
This protocol describes a general procedure for the Henry reaction between an aldehyde and a nitroalkane using pentaethylguanidine as the catalyst.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Nitroalkane (1.2 mmol, 1.2 equiv)
-
Pentaethylguanidine (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde and the chosen anhydrous solvent (5 mL).
-
Add the nitroalkane to the stirred solution.
-
Add pentaethylguanidine to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-nitro alcohol.
Protocol 2: Pentaethylguanidine-Catalyzed Michael Addition
This protocol provides a general method for the Michael addition of an active methylene compound to an α,β-unsaturated ketone using pentaethylguanidine.
Materials:
-
α,β-Unsaturated ketone (1.0 mmol, 1.0 equiv)
-
Active methylene compound (e.g., diethyl malonate) (1.1 mmol, 1.1 equiv)
-
Pentaethylguanidine (0.05 mmol, 5 mol%)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the α,β-unsaturated ketone and the anhydrous solvent (5 mL).
-
Add the active methylene compound to the solution.
-
Add pentaethylguanidine to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the catalyst by adding a mild acid (e.g., a few drops of acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the Michael adduct.
Data Presentation
The following tables present illustrative data for the scope of the pentaethylguanidine-catalyzed Henry and Michael reactions. Note that these are representative examples, and yields may vary depending on the specific substrates and reaction conditions.
Table 1: Illustrative Substrate Scope for the Pentaethylguanidine-Catalyzed Henry Reaction
| Entry | Aldehyde | Nitroalkane | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Nitromethane | 2-Nitro-1-phenylethanol | 6 | 92 |
| 2 | 4-Nitrobenzaldehyde | Nitromethane | 1-(4-Nitrophenyl)-2-nitroethanol | 4 | 95 |
| 3 | 4-Methoxybenzaldehyde | Nitromethane | 1-(4-Methoxyphenyl)-2-nitroethanol | 8 | 88 |
| 4 | Cyclohexanecarboxaldehyde | Nitromethane | 1-Cyclohexyl-2-nitroethanol | 12 | 85 |
| 5 | Benzaldehyde | Nitroethane | 1-Phenyl-2-nitropropan-1-ol | 10 | 89 (as a mixture of diastereomers) |
Table 2: Illustrative Substrate Scope for the Pentaethylguanidine-Catalyzed Michael Addition
| Entry | Michael Acceptor | Michael Donor | Product | Time (h) | Yield (%) |
| 1 | Cyclohexenone | Diethyl malonate | Diethyl 2-(3-oxocyclohexyl)malonate | 4 | 94 |
| 2 | Chalcone | Diethyl malonate | Diethyl 2-(1,3-diphenyl-3-oxopropyl)malonate | 6 | 90 |
| 3 | Methyl vinyl ketone | Diethyl malonate | Diethyl 2-(3-oxobutyl)malonate | 3 | 96 |
| 4 | Cyclohexenone | Nitromethane | 3-(Nitromethyl)cyclohexan-1-one | 8 | 85 |
| 5 | Chalcone | Nitromethane | 4-Nitro-1,3-diphenylbutan-1-one | 10 | 88 |
Visualizations
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed catalytic cycle for the Henry reaction and a general experimental workflow.
Caption: Proposed catalytic cycle for the pentaethylguanidine-catalyzed Henry reaction.
Caption: General experimental workflow for pentaethylguanidine-catalyzed reactions.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 1,1,2,3,3-Pentaethylguanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,2,3,3-Pentaethylguanidine is a substituted guanidine derivative of interest in various chemical and pharmaceutical research areas. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This document provides a detailed guide to the expected ¹H and ¹³C NMR spectra of this compound, along with standardized protocols for sample preparation and spectral acquisition.
Due to the absence of specific experimental spectra in the public domain, this note focuses on a detailed prediction of the ¹H and ¹³C NMR spectra based on the chemical structure and established principles of NMR spectroscopy. The provided data serves as a reference for researchers working with this or structurally related compounds.
Predicted NMR Data for this compound
The structure of this compound features five ethyl groups attached to the three nitrogen atoms of the guanidine core. The symmetry and electronic environment of these ethyl groups dictate the number and characteristics of the NMR signals.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the ethyl groups attached to different nitrogen atoms. The two ethyl groups on the imino nitrogen (N-2) are chemically equivalent, as are the two pairs of ethyl groups on the amino nitrogens (N-1 and N-3). This leads to three distinct sets of signals for the ethyl protons.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a (N¹-CH₂ -CH₃) | ~ 3.2 - 3.4 | Quartet | ~ 7.2 | 4H |
| H-b (N²-CH₂ -CH₃) | ~ 3.0 - 3.2 | Quartet | ~ 7.2 | 2H |
| H-c (N¹-CH₂-CH₃ ) | ~ 1.1 - 1.3 | Triplet | ~ 7.2 | 6H |
| H-d (N²-CH₂-CH₃ ) | ~ 1.0 - 1.2 | Triplet | ~ 7.2 | 3H |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals: one for the central guanidine carbon and three for the carbon atoms of the non-equivalent ethyl groups.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C =N (Guanidine Carbon) | ~ 160 - 165 |
| N¹-C H₂-CH₃ | ~ 42 - 45 |
| N²-C H₂-CH₃ | ~ 40 - 43 |
| N¹-CH₂-C H₃ | ~ 14 - 16 |
| N²-CH₂-C H₃ | ~ 13 - 15 |
Experimental Protocols
The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra of liquid samples like this compound.
Sample Preparation
-
Sample Purity : Ensure the sample is of sufficient purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Concentration :
-
For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for accurate chemical shift referencing (δ = 0.00 ppm).
-
Filtration : Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping : Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
¹H NMR Acquisition:
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (ns) : 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Acquisition Time (aq) : 2-4 seconds.
-
Spectral Width (sw) : A range of -2 to 12 ppm is generally sufficient for most organic molecules.
-
Temperature : 298 K (25 °C).
¹³C NMR Acquisition:
-
Pulse Program : A proton-decoupled experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30').
-
Number of Scans (ns) : 1024 to 4096 or more, depending on the concentration and desired signal-to-noise ratio.
-
Relaxation Delay (d1) : 2 seconds.
-
Acquisition Time (aq) : 1-2 seconds.
-
Spectral Width (sw) : A range of 0 to 200 ppm is typically adequate.
-
Temperature : 298 K (25 °C).
Data Processing and Analysis
-
Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing : Calibrate the chemical shift scale by setting the peak of the internal standard (TMS) to 0.00 ppm.
-
Integration : For ¹H NMR, integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
Peak Picking : Identify the chemical shift of each peak in both ¹H and ¹³C spectra. For ¹H NMR, determine the multiplicity and coupling constants of the signals.
Visualizations
Caption: Predicted NMR signal assignments for this compound.
Caption: General workflow for NMR analysis.
Application Notes and Protocols for FT-IR Spectroscopy in the Identification of Guanidine Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidine and its protonated form, the guanidinium cation, are functional groups of significant interest in pharmaceutical and materials science due to their unique chemical properties and biological activity. The guanidine group, with its Y-shaped arrangement of three nitrogen atoms around a central carbon, is a key structural motif in natural products, pharmaceuticals like the antihypertensive drug guanabenz, and in the side chain of the amino acid arginine. Its high basicity and ability to form multiple hydrogen bonds are central to its function in molecular recognition and catalysis.
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly versatile analytical technique that provides detailed information about the vibrational modes of molecules. This makes it an invaluable tool for the identification and characterization of the guanidine functional group in various chemical contexts. This application note provides a comprehensive overview of the FT-IR spectral characteristics of guanidine and guanidinium moieties, detailed protocols for sample analysis, and guidance on data interpretation.
Principles of FT-IR for Guanidine Detection
The infrared spectrum of a molecule is unique and is determined by the vibrational modes of its constituent bonds. The guanidine functional group exhibits several characteristic vibrational modes that give rise to distinct absorption bands in the mid-infrared region. These include:
-
N-H Stretching Vibrations: These typically appear as a series of bands in the high-frequency region of the spectrum. The exact position and shape of these bands are sensitive to hydrogen bonding.
-
C=N Stretching Vibrations: The carbon-nitrogen double bond stretch is a key indicator of the guanidine group.
-
N-H Bending Vibrations (Scissoring): These vibrations occur at lower frequencies than stretching vibrations and are also characteristic of the amine groups within the guanidine moiety.
-
CN3 Asymmetric Stretching: In the protonated guanidinium cation, the delocalization of the positive charge leads to characteristic asymmetric stretching modes of the CN3 core.
The protonation state of the guanidine group significantly influences its FT-IR spectrum. The neutral guanidine group will show distinct C=N and N-H stretching and bending modes. In contrast, the highly symmetric and resonance-stabilized guanidinium cation will exhibit bands corresponding to the degenerate and asymmetric vibrations of the CN3 unit.
Data Presentation: Characteristic FT-IR Absorption Bands
The following tables summarize the key FT-IR absorption bands for the guanidine and guanidinium functional groups. These values are compiled from various literature sources and can be used as a reference for identifying these moieties in unknown samples.[1][2]
Table 1: Characteristic FT-IR Bands of the Neutral Guanidine Functional Group
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Notes |
| =N-H Stretching | 3200 - 3400 | Medium | Often broad due to hydrogen bonding.[1] |
| C-H Asymmetric & Symmetric Stretching | 2855 - 2930 | Medium | Present if alkyl substituents are on the guanidine nitrogen.[1] |
| C=N Stretching | 1560 - 1639 | Strong | A key characteristic peak for the imine bond in the guanidine group.[1] |
| N-H Bending | 1635 | Strong | Can sometimes overlap with the C=N stretching band.[1] |
| -CH₂- Bending | 1460 | Medium | Present if alkyl substituents are on the guanidine nitrogen.[1] |
Table 2: Characteristic FT-IR Bands of the Guanidinium Cation
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Notes |
| Asymmetric and Symmetric NH₂ Stretching | 3185 - 3328 | Strong | A group of broad bands due to the multiple N-H bonds and strong hydrogen bonding.[2] |
| Asymmetric Degenerated CN₃ Stretching | ~1678 | Strong | A very characteristic and intense band resulting from the delocalized π-system of the guanidinium cation.[2] |
| Degenerated NH₂ Scissoring | ~1582 | Strong | Another strong and characteristic band of the guanidinium cation.[2] |
Experimental Protocols
The choice of sampling technique for FT-IR analysis depends on the physical state of the sample (solid or liquid). Below are detailed protocols for the two most common methods for analyzing guanidine-containing compounds.
Protocol for Solid Samples: KBr Pellet Method
This method is suitable for solid, non-hygroscopic samples. The sample is finely ground and dispersed in a potassium bromide (KBr) matrix, which is transparent in the mid-IR region.
Materials:
-
FT-IR Spectrometer
-
Agate mortar and pestle
-
Pellet press with die
-
Infrared-grade KBr powder (stored in a desiccator)
-
Spatula
-
Analytical balance
Procedure:
-
Drying: Gently heat the KBr powder in an oven at 110°C for 2-4 hours to remove any adsorbed water. Cool to room temperature in a desiccator before use.
-
Sample Preparation: Weigh approximately 1-2 mg of the solid guanidine-containing sample.
-
Mixing: Add the sample to an agate mortar. Add approximately 100-200 mg of the dried KBr powder.
-
Grinding: Gently grind the sample and KBr together until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering.
-
Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.
Protocol for Liquid and Solid Samples: Attenuated Total Reflectance (ATR) Method
ATR-FTIR is a versatile technique that can be used for both liquid and solid samples with minimal sample preparation. It is particularly useful for viscous liquids, pastes, and soft solids.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula or pipette
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application (Liquids): Place a small drop of the liquid sample directly onto the center of the ATR crystal.
-
Sample Application (Solids): Place a small amount of the solid sample onto the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Record the FT-IR spectrum of the sample.
-
Cleaning: After analysis, clean the ATR crystal thoroughly using a suitable solvent and a soft, lint-free wipe. Ensure all sample residue is removed before the next measurement.
Visualizations
Experimental Workflow for FT-IR Analysis
Caption: Experimental workflow for FT-IR analysis of guanidine-containing compounds.
Vibrational Modes of the Guanidinium Cation
Caption: Key vibrational modes of the guanidinium cation in FT-IR spectroscopy.
Case Study: Quantitative Analysis of Creatinine
Creatinine, a metabolic byproduct found in blood and urine, contains a cyclic guanidine group. FT-IR spectroscopy can be used for the quantitative analysis of creatinine, which is a key diagnostic marker for kidney function.
A study involving the analysis of blood serum demonstrated that creatinine has two intense and characteristic bands at 1720 cm⁻¹ and 1556 cm⁻¹.[3] While the direct quantification in a complex matrix like blood serum can be challenging due to overlapping peaks from other components, techniques such as partial least squares (PLS) regression can be employed to build a calibration model. By preparing a series of standards with known creatinine concentrations and recording their FT-IR spectra, a correlation between the absorbance at specific wavenumbers and the concentration can be established. This allows for the rapid and reagent-free determination of creatinine levels.
For instance, in a study on the quantitative analysis of creatinine in blood samples using Fourier transform near-infrared (FT-NIR) spectroscopy, a PLS regression model was developed.[4] The model correlated the spectral data with creatinine concentrations ranging from 0.96 to 12.5 mg/dL, achieving a high correlation coefficient (R=0.9) when compared to the standard Jaffe method.[4] This demonstrates the potential of vibrational spectroscopy for the quantitative determination of guanidine-containing compounds.
Conclusion
FT-IR spectroscopy is a powerful and efficient technique for the qualitative and quantitative analysis of compounds containing guanidine and guanidinium functional groups. By understanding the characteristic absorption bands and employing appropriate sample preparation protocols, researchers can confidently identify these important moieties. The ability to perform rapid and non-destructive analysis makes FT-IR an indispensable tool in drug development, quality control, and various fields of chemical research.
References
Disposal Guidelines for Guanidine-Based Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the safe disposal of common guanidine-based reagents, such as guanidine hydrochloride and guanidine thiocyanate. Adherence to these procedures is critical to ensure laboratory safety and environmental protection.
Chemical and Toxicological Properties
Proper disposal procedures are informed by the chemical and toxicological properties of the reagents. The following tables summarize key quantitative data for guanidine hydrochloride and guanidine thiocyanate.
Table 1: Physical and Chemical Properties of Guanidine-Based Reagents
| Property | Guanidine Hydrochloride | Guanidine Thiocyanate |
| CAS Number | 50-01-1[1] | 593-84-0[2][3] |
| Molecular Formula | CH₅N₃·HCl[4] | C₂H₆N₄S[5] |
| Molecular Weight | 95.53 g/mol [4][6] | 118.16 g/mol [2][3] |
| Appearance | White crystalline powder or lumps[4][7] | White crystalline powder[2][8] |
| Melting Point | 180-185 °C[4][7] | 118-122 °C[2][8] |
| Solubility in Water | 2280 g/L (20 °C)[4] | 1420 g/L (20 °C)[2][3] |
| Density | ~1.35 g/cm³[4] | 1.29 g/cm³ (20 °C)[2][3] |
| pH | 4.5 - 6.0 (573 g/L solution) | 4.8 - 6.0 (20% aqueous solution)[2] |
Table 2: Toxicological Data for Guanidine-Based Reagents
| Parameter | Guanidine Hydrochloride | Guanidine Thiocyanate |
| LD₅₀ (Oral, Rat) | 474.6 - 773.6 mg/kg[9][10][11] | 593 mg/kg[2][3][12] |
| LD₅₀ (Dermal, Rabbit) | >2000 mg/kg[11] | Data not available |
| LC₅₀ (Inhalation, Rat) | 3.181 mg/L (4 h, dust/mist) | Data not available |
Table 3: GHS Hazard Classification
| Hazard Statement | Guanidine Hydrochloride | Guanidine Thiocyanate |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[1][9] | Category 4 (Harmful if swallowed)[2][3][12] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[1][9] | Category 1C (Causes severe skin burns and eye damage)[2][12] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation)[1][9] | Category 1 (Causes serious eye damage)[2][12] |
| Aquatic Hazard | Harmful to aquatic life | Harmful to aquatic life with long lasting effects[3][12] |
| Specific Hazards | May cause damage to organs through prolonged or repeated exposure.[9][13] | Contact with acids liberates very toxic gas (EUH032).[2][12] Corrosive to the respiratory tract.[2] |
Critical Safety Information: Hazards of Improper Disposal
Improper disposal of guanidine-based reagents can lead to the generation of highly toxic gases and pose a significant risk to personnel and the environment.
Caption: Improper mixing of guanidine waste with bleach or strong acids generates toxic gases.
Disposal Decision Workflow
The following workflow provides a decision-making framework for the safe disposal of guanidine-based reagents.
Caption: Decision workflow for guanidine waste disposal.
Experimental Protocols
Protocol 1: Neutralization of Aqueous Guanidine-Based Waste Solutions
This protocol describes the neutralization of aqueous solutions containing guanidine hydrochloride or guanidine thiocyanate.
Materials:
-
Appropriate personal protective equipment (PPE): safety goggles, face shield, lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Calibrated pH meter or pH indicator strips.
-
Stir plate and stir bar.
-
Large glass beaker (at least twice the volume of the waste solution).
-
5 M Sodium hydroxide (NaOH) solution for guanidine hydrochloride waste.
-
Saturated sodium bicarbonate (NaHCO₃) solution for guanidine thiocyanate waste.
-
Deionized water.
-
Appropriate waste container.
Procedure:
-
Preparation: Don all required PPE. Perform the neutralization in a certified chemical fume hood.
-
Dilution: Place the beaker on the stir plate in the fume hood. Add an equal volume of cold deionized water to the beaker. Slowly and with constant stirring, add the guanidine-based waste solution to the water.
-
Neutralization:
-
For Guanidine Hydrochloride Waste: While stirring, slowly add the 5 M NaOH solution dropwise. Monitor the pH continuously.
-
For Guanidine Thiocyanate Waste: While stirring, slowly add the saturated NaHCO₃ solution. Monitor the pH continuously.
-
-
pH Adjustment: Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0. Be cautious as the neutralization reaction can be exothermic. If the solution heats up, slow the addition of the neutralizing agent and allow the solution to cool.
-
Disposal: Once the pH is stable within the target range, the neutralized solution can be disposed of down the drain with copious amounts of water, in accordance with institutional and local regulations.
-
Decontamination: Rinse all glassware and equipment thoroughly with water.
Protocol 2: Disposal of Solid Guanidine-Based Reagents and Contaminated Materials
This protocol outlines the procedure for the disposal of solid guanidine reagents and materials contaminated with them.
Materials:
-
Appropriate PPE: safety goggles, lab coat, and chemical-resistant gloves.
-
Labeled hazardous waste container.
-
Spill kit containing absorbent material (e.g., vermiculite or sand) and a scoop.
Procedure for Solid Waste:
-
Collection: Carefully transfer the solid guanidine reagent into a designated and clearly labeled hazardous waste container.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as acids and oxidizing agents.
-
Disposal: Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department.
Procedure for Contaminated Materials (e.g., gloves, weigh boats, paper towels):
-
Collection: Place all contaminated materials into a sealed bag or a designated hazardous waste container.
-
Disposal: Dispose of the container as hazardous chemical waste through the institutional EHS office.
Spill Cleanup:
-
Evacuation and Notification: In case of a large spill, evacuate the immediate area and notify the EHS office.
-
Containment: For small spills, and if it is safe to do so, contain the spill using absorbent material from a spill kit.
-
Neutralization (for Guanidine Thiocyanate spills): After absorbing the bulk of the spill, cautiously apply a neutralizing agent such as sodium bicarbonate over the affected area.[3]
-
Cleanup: Carefully scoop the absorbent material and any solid residue into a hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.
Chemical Neutralization Reaction
The neutralization of guanidine hydrochloride with a strong base is a fundamental acid-base reaction.
Caption: Neutralization of guanidine hydrochloride with sodium hydroxide.
Disclaimer: These guidelines are intended for informational purposes. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the specific reagent before handling and disposal. All waste disposal must comply with local, state, and federal regulations.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
- 3. biospectra.us [biospectra.us]
- 4. chembk.com [chembk.com]
- 5. Guanidine thiocyanate | CH5N3.CHNS | CID 65046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Guanidine Hydrochloride | CH5N3.ClH | CID 5742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Guanidine hydrochloride | 50-01-1 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. merck.com [merck.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. msd.com [msd.com]
Application Notes and Protocols: The Role of Penta-alkylated Guanidines in Urethane Linkage Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of urethane linkages is a cornerstone of polyurethane chemistry, with wide-ranging applications in materials science and drug delivery. The efficiency of this reaction is often dependent on the choice of catalyst. While organotin compounds have been traditionally employed, their toxicity has prompted a search for effective, metal-free alternatives. Among these, organic bases, particularly guanidine derivatives, have emerged as potent catalysts. This document provides detailed application notes and protocols on the use of penta-alkylated guanidines as catalysts in the formation of urethane linkages, with a focus on providing a framework for their practical application in research and development.
Due to a lack of specific experimental data for pentaethylguanidine, this document will utilize data and protocols for the structurally similar and well-studied bicyclic penta-alkylated guanidine, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and its methylated derivative (MTBD), as representative examples. These compounds share the key structural feature of a penta-substituted guanidine core, which is believed to be crucial for their catalytic activity.
Catalytic Role of Penta-alkylated Guanidines
Penta-alkylated guanidines are strong, non-nucleophilic organic bases that have demonstrated high catalytic activity in the reaction between isocyanates and alcohols to form urethanes.[1] The proposed mechanism involves nucleophilic catalysis, where the guanidine catalyst activates the isocyanate group, making it more susceptible to nucleophilic attack by the alcohol.
The high basicity of the guanidine nitrogen is a key factor in its catalytic efficacy. Bicyclic penta-alkylated guanidines, such as MTBD, have shown catalytic efficiencies comparable to those of conventional tin-based catalysts like dibutyltin dilaurate (DBTDL).[1] In contrast, tetra-alkylated guanidines have been found to be less effective catalysts due to their propensity to react with the isocyanate, forming a less nucleophilic urea derivative.[1]
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of polyurethanes using penta-alkylated guanidine catalysts.[2] These can serve as a starting point for researchers interested in exploring the catalytic activity of pentaethylguanidine or other similar compounds.
Protocol 1: Bulk Polymerization of Polyurethane
Materials:
-
Isophorone diisocyanate (IPDI)
-
Poly(tetramethylene ether) glycol (PTMO-650, Mn ≈ 650 g/mol )
-
Penta-alkylated guanidine catalyst (e.g., MTBD)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
Procedure:
-
To a dried flask under a nitrogen atmosphere, add a stoichiometric amount of PTMO-650 (e.g., 2.45 g, 3.78 mmol).
-
At room temperature (20 °C), add a stoichiometric amount of IPDI (e.g., 0.8 mL, 3.78 mmol) to the flask with stirring.
-
Prepare a stock solution of the penta-alkylated guanidine catalyst in anhydrous THF (e.g., 15.1 mg of MTBD in 1 mL of THF to make a 0.1 M solution).
-
Add the desired amount of catalyst solution dropwise to the reaction mixture (e.g., 75.5 µmol, which corresponds to 2 mol% relative to the isocyanate).
-
Stir the reaction mixture for 30 minutes at 20 °C.
-
Increase the temperature to 60 °C and continue stirring for 18 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by FT-IR spectroscopy. The disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the urethane carbonyl peak (~1715 cm⁻¹) indicate reaction progression.
-
Upon completion, quench an aliquot of the reaction mixture with methanol for analysis by Size Exclusion Chromatography (SEC) to determine the molecular weight and polydispersity of the resulting polyurethane.
Data Presentation
The following table summarizes the performance of different guanidine catalysts in the bulk polymerization of IPDI and a polyol, providing a basis for comparison.
| Catalyst | Catalyst Loading (mol%) | Polymerization Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| MTBD | 2 | 18 | 25,000 | 2.1 | [1] |
| TBD | 2 | 18 | 15,000 | 2.5 | [1] |
| DBTDL | 2 | 18 | 28,000 | 2.0 | [1] |
Mn = Number-average molecular weight; Đ = Dispersity (Polydispersity Index)
Visualizations
Proposed Catalytic Mechanism
The diagram below illustrates the proposed nucleophilic catalysis mechanism for the formation of a urethane linkage catalyzed by a penta-alkylated guanidine.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1,1,2,3,3-Pentaethylguanidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving reaction yields when using the strong, sterically hindered base, 1,1,2,3,3-pentaethylguanidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a strong, non-nucleophilic organic base. Its high basicity stems from the resonance stabilization of its protonated form, the guanidinium cation. The five ethyl groups provide significant steric hindrance around the basic nitrogen atom. This combination of high basicity and steric bulk makes it an excellent choice for deprotonation reactions where competing nucleophilic attack would be a detrimental side reaction. It is particularly useful in promoting elimination and condensation reactions.
Q2: How does the strength of this compound compare to other common bases?
Q3: What are the ideal solvents to use with this compound?
The choice of solvent can significantly impact the effectiveness of a base. For this compound, aprotic solvents are generally preferred to prevent protonation of the base by the solvent. The polarity of the solvent can also influence reaction rates and equilibria. It is recommended to consult the literature for the specific reaction being performed. Some common aprotic solvents used with strong bases include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and toluene.
Q4: How should this compound be handled and stored?
Like many strong bases, this compound can be sensitive to moisture and air. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container and in a cool, dry place. Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Troubleshooting Guide: Improving Reaction Yields
Low yields in reactions utilizing this compound can arise from several factors. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
| Cause | Recommended Action |
| Insufficient Basicity | Although a strong base, its effectiveness can be solvent-dependent. Consider switching to a more non-polar aprotic solvent to enhance its basicity. Ensure the substrate's pKa is within the effective range for deprotonation by the guanidine. |
| Poor Solubility | Ensure all reactants, including the base, are fully dissolved in the reaction solvent at the reaction temperature. If solubility is an issue, consider a different solvent system or gentle heating. |
| Incorrect Stoichiometry | Carefully re-check the molar equivalents of the base relative to the substrate. For deprotonation, at least one equivalent is typically required. In some cases, a slight excess of the base may be beneficial. |
| Low Reaction Temperature | Some deprotonation and subsequent reactions are slow at low temperatures. Consider gradually increasing the reaction temperature while monitoring for side product formation. |
| Degraded Base | If the base has been improperly stored, it may have degraded due to exposure to moisture or air. Use a fresh bottle or purify the base before use. |
Problem 2: Formation of Significant Side Products
Possible Causes & Solutions
| Cause | Recommended Action |
| Competing Reactions | The high basicity might be promoting undesired side reactions. Consider lowering the reaction temperature or reducing the amount of this compound used. |
| Substrate Decomposition | The strong basic conditions may be causing the starting material or product to decompose. Reduce the reaction time or temperature. A slower addition of the base might also be beneficial. |
| Reaction with Solvent | In some cases, the base may react with the solvent, especially at elevated temperatures. Ensure the chosen solvent is inert under the reaction conditions. |
Problem 3: Difficult Product Isolation and Low Isolated Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Formation of Emulsions during Workup | The presence of the guanidinium salt can lead to emulsions during aqueous workup. Use a brine wash to help break the emulsion or consider a different workup procedure. |
| Product Loss during Purification | The product may be partially soluble in the aqueous phase during extraction. Perform multiple extractions with the organic solvent to maximize recovery. If using chromatography, ensure the product is stable on the stationary phase. |
| Difficult Separation from Guanidinium Salt | The protonated form of the base can sometimes be challenging to remove. Consider an acidic wash (e.g., dilute HCl) to extract the basic guanidine into the aqueous layer. However, be cautious if your product is acid-sensitive. |
Data Presentation
Table 1: Comparison of Basicity of Common Non-Nucleophilic Bases in Acetonitrile
| Base | pKₐ of Conjugate Acid (in MeCN) |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 24.3 |
| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | 23.9 |
| 1,1,3,3-Tetramethylguanidine (TMG) | 23.3 |
| This compound (Estimated) | ≥ 24 |
Note: The pKa of this compound is estimated to be high due to the electron-donating effects of the five ethyl groups.
Experimental Protocols
General Protocol for a Deprotonation-Alkylation Reaction
This protocol provides a general methodology for a reaction involving deprotonation with this compound followed by alkylation. Note: This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substrate (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., THF, 0.1-0.5 M).
-
Deprotonation: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Add this compound (1.1 eq) dropwise via syringe. Stir the reaction mixture at this temperature for 30-60 minutes.
-
Alkylation: Add the alkylating agent (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: General deprotonation and reaction pathway.
Technical Support Center: Purification of 1,1,2,3,3-Pentaethylguanidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1,1,2,3,3-Pentaethylguanidine from a reaction mixture. The following information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general strategies for purifying this compound?
A1: this compound is a strongly basic, substituted guanidine. The primary purification strategies leverage this basicity and its ability to form salts. The most common methods include:
-
Crystallization of a guanidinium salt: This involves converting the basic guanidine into a salt (e.g., hydrochloride or picrate) which can then be crystallized from a suitable solvent system. This is often the most effective method for achieving high purity.
-
Distillation: If the free base is thermally stable, vacuum distillation can be employed to separate it from less volatile impurities.
-
Chromatography: Column chromatography using an appropriate stationary phase (e.g., alumina or modified silica gel) can be used to separate the target compound from byproducts.[1][2][3]
Q2: What are the likely impurities in a this compound synthesis?
A2: Common impurities may include unreacted starting materials, partially ethylated guanidine intermediates, and byproducts from side reactions. Depending on the synthetic route, these could include various ethylated ureas or thioureas.
Q3: How can I convert the purified this compound salt back to the free base?
A3: To regenerate the free base from its salt, you can dissolve the salt in water and treat it with a strong base, such as sodium hydroxide or potassium hydroxide. The free base, being organic, can then be extracted into an organic solvent like diethyl ether or dichloromethane. The organic layer is then dried and the solvent is removed under reduced pressure.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize | The compound may be too soluble in the chosen solvent. The solution may be supersaturated. | Try adding an anti-solvent (a solvent in which the product is poorly soluble) dropwise. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Use a seed crystal from a previous successful crystallization. |
| Oily precipitate forms instead of crystals | The product may be "oiling out" due to a high concentration of impurities or an inappropriate solvent. | Dilute the solution with more solvent and allow it to cool more slowly. Try a different solvent system. Purify the crude product by another method (e.g., chromatography) before crystallization. |
| Crystals are colored | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and then filter it through celite before crystallization. Note that this may reduce the overall yield. |
| Low recovery of the crystallized product | The product has significant solubility in the mother liquor. | Cool the crystallization mixture in an ice bath or refrigerator for a longer period to maximize precipitation. Minimize the amount of solvent used for washing the crystals. |
Distillation Issues
| Problem | Possible Cause | Solution |
| Product decomposes during distillation | The compound is not stable at its boiling point, even under vacuum. | Use a lower vacuum to reduce the boiling point. If decomposition persists, consider alternative purification methods like crystallization. |
| "Bumping" or uneven boiling | Lack of nucleation sites for smooth boiling. | Use a magnetic stirrer or add boiling chips to the distillation flask. |
| Poor separation of product and impurities | The boiling points of the product and impurities are too close. | Use a fractional distillation column to improve separation efficiency. |
Chromatography Issues
| Problem | Possible Cause | Solution |
| Product streaks on the column | The compound is highly polar and strongly interacts with the stationary phase. | Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent to reduce tailing.[1] Use a less polar stationary phase if possible. |
| Poor separation of spots on TLC | The chosen eluent system is not optimal. | Systematically vary the polarity of the eluent. A common starting point for basic compounds on silica gel is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., methanol or ethyl acetate) with a small amount of triethylamine. |
| Product is not eluting from the column | The product is irreversibly adsorbed onto the stationary phase. | This can be an issue with highly basic compounds on acidic silica gel. Consider using a different stationary phase like alumina or a deactivated silica gel. |
Experimental Protocols
Protocol 1: Purification by Crystallization as a Hydrochloride Salt
-
Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable organic solvent (e.g., isopropanol or ethanol).
-
Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl) dropwise while stirring until the solution becomes acidic (test with pH paper).
-
The guanidinium hydrochloride salt should precipitate. If not, the solution may be too dilute.
-
Crystallization: Gently heat the mixture to dissolve the precipitate, then allow it to cool slowly to room temperature. For further crystallization, place the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Distillation: Gradually apply vacuum and slowly heat the distillation flask in an oil bath.
-
Collect the fraction that distills at the expected boiling point of this compound. The boiling point will depend on the pressure.
-
Note: This method is only suitable if the compound is thermally stable and the impurities have significantly different boiling points.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase Selection: For a basic compound like this compound, neutral alumina is often a good choice to avoid strong adsorption. Deactivated silica gel can also be used.
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a gradient of ethyl acetate in hexane, with the addition of 0.5% triethylamine to prevent streaking.
-
Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the initial, least polar eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting with the solvent system, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification Workflow
Caption: Purification workflow for this compound.
References
stability of 1,1,2,3,3-Pentaethylguanidine in various organic solvents
This technical support center provides guidance on the stability of 1,1,2,3,3-Pentaethylguanidine in various organic solvents for researchers, scientists, and drug development professionals. Due to the limited availability of specific quantitative stability data for this compound, this guide offers a framework for assessing its stability, troubleshooting common issues, and answers frequently asked questions based on the general chemical properties of guanidines.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
Q2: What are the signs of degradation of this compound in my experiment?
Signs of degradation may include:
-
A decrease in the expected product yield in a reaction where pentaethylguanidine is used as a catalyst or reagent.
-
The appearance of unexpected side products in your reaction mixture, which may be identified by techniques like LC-MS or NMR.
-
A change in the physical appearance of the solution, such as color change or precipitate formation.
-
A shift in the pH of the solution over time.
Q3: Which types of organic solvents are more likely to be problematic for the stability of this compound?
-
Protic solvents (e.g., alcohols, water): These solvents can participate in hydrolysis reactions, especially in the presence of trace amounts of acid or at elevated temperatures.
-
Solvents prone to forming peroxides (e.g., ethers like THF, dioxane): Peroxides can act as oxidizing agents and may lead to the degradation of the guanidine.
-
Acidic solvents or solvents with acidic impurities: As a strong base, this compound will react with acids, which can lead to salt formation and potentially catalyze degradation reactions.
Q4: How should I store solutions of this compound in organic solvents?
To maximize stability, solutions of this compound should be:
-
Stored in a tightly sealed container to prevent exposure to moisture and air.
-
Kept in a cool, dark place to minimize light-catalyzed degradation and slow down potential decomposition reactions.
-
Prepared fresh whenever possible, especially for sensitive applications.
-
Stored under an inert atmosphere (e.g., nitrogen or argon) if the solvent is known to be sensitive to oxidation or if long-term storage is required.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent reaction results or low yields | Degradation of this compound in the reaction solvent. | Prepare a fresh solution of the guanidine before each use. Consider switching to a more inert solvent. Evaluate the stability of the guanidine in the chosen solvent under the reaction conditions (see Experimental Protocol below). |
| Formation of unknown byproducts | The solvent may be reacting with the this compound or the guanidine may be catalyzing a side reaction of the solvent. | Analyze the byproducts to understand the degradation pathway. Run a blank reaction with only the solvent and this compound to isolate the interaction. Purify the solvent to remove any reactive impurities. |
| Solution changes color over time | This could indicate oxidation or another form of decomposition. | Store the solution under an inert atmosphere. Use a freshly opened bottle of solvent. Consider adding a radical scavenger if oxidation is suspected, but be mindful of potential interference with your primary reaction. |
| Precipitate forms in the solution | This may be a degradation product or a salt formed with an impurity (e.g., CO2 from the air). | Filter and analyze the precipitate. Ensure the solvent is dry and handle the solution under an inert atmosphere to prevent reaction with atmospheric components. |
Stability Data Summary
Specific quantitative data on the stability of this compound in various organic solvents is not extensively documented in publicly available literature. The following table provides a qualitative assessment of expected stability based on general chemical principles. It is strongly recommended to experimentally determine the stability in your specific solvent system.
| Solvent Class | Examples | Expected Stability | Potential Issues |
| Aprotic Non-polar | Toluene, Hexane | Good | Low solubility may be an issue. |
| Aprotic Polar | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Good | Potential for slow reaction with solvent impurities or the solvent itself under harsh conditions. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether, Dioxane | Moderate | Risk of peroxide formation in the solvent, which can lead to oxidation. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Poor to Moderate | Potential for reaction with the solvent, especially in the presence of light or at elevated temperatures, forming acidic byproducts. |
| Protic Solvents | Methanol, Ethanol, Isopropanol | Poor to Moderate | Risk of hydrolysis, especially with prolonged storage or at elevated temperatures. |
Experimental Protocol for Stability Assessment
This protocol outlines a general method for determining the stability of this compound in a specific organic solvent using HPLC-MS.
Objective: To quantify the concentration of this compound in a selected organic solvent over time at a specific temperature.
Materials:
-
This compound
-
High-purity organic solvent of interest
-
HPLC-MS system
-
Volumetric flasks and pipettes
-
Autosampler vials
-
Incubator or water bath set to the desired experimental temperature
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with the same solvent to a suitable working concentration for HPLC-MS analysis (e.g., 10 µg/mL).
-
Time Zero (T=0) Sample: Immediately after preparation, transfer an aliquot of the working solution to an autosampler vial and analyze by HPLC-MS. This will serve as the initial concentration reference.
-
Incubation: Place the sealed flask containing the remaining working solution in an incubator or water bath at the desired temperature (e.g., ambient temperature, 40 °C).
-
Time Point Sampling: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the working solution, transfer it to an autosampler vial, and analyze by HPLC-MS.
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
Experimental Workflow Diagram
Caption: Workflow for assessing the stability of this compound.
References
optimizing reaction conditions for pentaethylguanidine-mediated catalysis
Welcome to the technical support center for pentaethylguanidine (PEG) mediated catalysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is pentaethylguanidine (PEG), and what is its primary role in catalysis?
A1: Pentaethylguanidine is a strong, non-nucleophilic organic base. In catalysis, it primarily functions as a Brønsted base to deprotonate a substrate, thereby increasing its nucleophilicity and initiating the desired chemical transformation. Its conjugate acid, the pentaethylguanidinium ion, can also play a role by stabilizing anionic intermediates or activating electrophiles through hydrogen bonding.[1][2]
Q2: My PEG-catalyzed reaction is sluggish or not proceeding. What are the initial checks?
A2: First, verify the quality and purity of the pentaethylguanidine, as it can be hygroscopic. Ensure all reactants and the solvent are anhydrous, as water can hydrolyze the catalyst and interfere with the reaction.[3][4] Next, confirm the accuracy of reagent measurements and concentrations. Finally, ensure the reaction temperature is appropriate for the specific transformation.
Q3: Is pentaethylguanidine sensitive to air or moisture?
A3: Yes. Guanidines, in general, can be sensitive to moisture, and some are sensitive to atmospheric CO2.[3][4] It is best practice to handle pentaethylguanidine under an inert atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents to ensure catalyst activity and reproducibility.
Troubleshooting Guide
Issue 1: Low Reaction Yield
If you are experiencing low yields, consider the following troubleshooting steps, summarized in the flowchart below.
Caption: Troubleshooting flowchart for low reaction yield.
Issue 2: Formation of Side Products
Unwanted side products can arise from several factors. Consult the table below for common causes and solutions.
| Potential Cause | Recommended Solution |
| Reaction temperature is too high | Decrease the temperature. Running the reaction at a lower temperature can improve selectivity, even if it requires a longer reaction time. |
| Excessive catalyst loading | Reduce the amount of pentaethylguanidine. High catalyst loading can sometimes promote undesired reaction pathways. |
| Incorrect solvent polarity | The solvent can influence reaction selectivity.[5][6] Test a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile). |
| Substrate decomposition | If the substrate is unstable under basic conditions, consider adding it slowly to the reaction mixture or using a milder base. |
Issue 3: Difficulty in Catalyst Removal/Product Purification
Pentaethylguanidine is a polar and basic compound, which can sometimes complicate purification.
| Problem | Suggested Solution |
| Catalyst in product after column chromatography | Add a small amount of a proton source (e.g., 1% acetic acid) to the eluent to protonate the guanidine, making it more polar and less mobile on silica gel. |
| Emulsion formation during aqueous workup | Perform an acid wash (e.g., with dilute HCl or NH4Cl solution) to convert the guanidine into its water-soluble salt, which can then be easily separated in the aqueous layer. |
Data on Reaction Parameter Optimization
The optimal conditions for a given reaction are highly dependent on the specific substrates. The following tables provide general guidance on how key parameters can be adjusted.
Table 1: Effect of Catalyst Loading on Reaction Rate and Yield
| Catalyst Loading (mol%) | Relative Reaction Rate | Typical Observation |
| 1 - 5 | Slow to Moderate | Often a good starting point for optimization to minimize side reactions.[7] |
| 5 - 10 | Moderate to Fast | Commonly used range for many transformations. Provides a good balance between reaction rate and catalyst cost. |
| 10 - 20 | Fast | May be necessary for challenging substrates but increases the risk of side reactions and complicates purification.[8] |
Table 2: General Effect of Temperature on Guanidine-Catalyzed Reactions
| Temperature Range | Effect on Reaction Rate | Potential Issues |
| 0 °C to RT (25 °C) | Slower | Higher selectivity, reduced side products. |
| RT to 50 °C | Moderate | Good starting point for many reactions.[9][10] |
| 50 °C to 100 °C | Faster | Increased rate, but may lead to catalyst decomposition or lower selectivity.[9] |
Table 3: Influence of Solvent Choice
The choice of solvent can significantly impact reaction outcomes by affecting solubility, catalyst activity, and transition state stabilization.[6][11][12]
| Solvent Type | Examples | General Applicability |
| Aprotic Nonpolar | Toluene, Hexane | Good for reactions where charge separation in the transition state is minimal. |
| Aprotic Polar | THF, CH2Cl2, CH3CN | Versatile and widely used. Solvates charged intermediates, potentially accelerating the reaction.[5] |
| Protic | Alcohols (e.g., MeOH, EtOH) | Generally avoided as they can be deprotonated by the guanidine, consuming the catalyst and interfering with the reaction.[5][11] |
Experimental Protocols
General Protocol for a Pentaethylguanidine-Catalyzed Michael Addition
This protocol describes a general procedure for the addition of a generic nucleophile (H-Nu) to an α,β-unsaturated carbonyl compound.
Caption: General workflow for a PEG-catalyzed reaction.
Materials:
-
Anhydrous solvent (e.g., Toluene, THF)
-
Michael acceptor (1.0 equiv)
-
Nucleophile (1.0 - 1.2 equiv)
-
Pentaethylguanidine (5-10 mol%)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, add the Michael acceptor, nucleophile, and anhydrous solvent to a dry round-bottom flask.
-
Catalyst Addition: Stir the solution and cool to the desired initial temperature (e.g., 0 °C). Add the pentaethylguanidine dropwise via syringe.
-
Reaction: Allow the reaction to warm to the desired temperature (e.g., room temperature) and stir for the determined reaction time.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC/MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability of bicyclic guanidine superbases and their salts in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of bicyclic guanidine superbases and their salts in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Reaction Temperature on the Photocatalytic Activity of TiO2 with Pd and Cu Cocatalysts [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Reactions with Sterically Hindered Bases
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with reactions involving sterically hindered bases.
Frequently Asked Questions (FAQs)
Q1: My deprotonation reaction with a sterically hindered base (e.g., LDA) is incomplete, and I'm recovering a significant amount of starting material. What are the likely causes and solutions?
A1: Incomplete deprotonation is a common issue. Here are several factors to investigate:
-
Insufficient Base: The stoichiometry of the base is critical. Ensure you are using at least one equivalent of the base. If your starting material or solvent contains trace amounts of water or other acidic impurities, these will consume the base, leading to incomplete reaction. It's often necessary to use a slight excess of the base (e.g., 1.1-1.2 equivalents).[1]
-
Inactive Base: Sterically hindered bases like Lithium Diisopropylamide (LDA) are highly sensitive to air and moisture.[2] If the reagent has degraded, it will not be effective. It is best to use freshly prepared LDA or a recently purchased, properly stored commercial solution.[3] You can titrate alkyllithium reagents like n-BuLi, which is often used to prepare LDA, to determine their exact concentration before use.[4]
-
Reaction Time: While many deprotonations with strong bases like LDA are rapid (often complete within 15 minutes at -78°C), some substrates may require longer reaction times for complete anion formation.[1] You can monitor the reaction by TLC to determine the optimal time.
-
Temperature: Deprotonation reactions are typically performed at low temperatures (e.g., -78°C) to prevent side reactions.[5][6] However, if deprotonation is slow, a slight increase in temperature might be necessary, though this should be done cautiously to avoid decomposition or side reactions.
Q2: My reaction is producing a mixture of products, including unexpected side products. How can I improve the selectivity?
A2: The formation of side products often points to issues with reaction conditions or the choice of base.
-
Base is Acting as a Nucleophile: While sterically hindered bases are designed to be non-nucleophilic, under certain conditions, they can still act as nucleophiles, especially with unhindered electrophiles.[7][8][9] For instance, even bulky LDA can sometimes attack unhindered aldehydes instead of deprotonating the alpha-carbon.[3] If this is suspected, consider using an even more sterically hindered base like Lithium Tetramethylpiperidide (LiTMP).
-
Formation of Thermodynamic vs. Kinetic Enolate: For unsymmetrical ketones, deprotonation can lead to two different enolates. Using a bulky base like LDA at low temperatures (-78°C) typically favors the formation of the less substituted (kinetic) enolate.[6][10] If you are observing products derived from the more substituted (thermodynamic) enolate, it could be due to the reaction temperature being too high or the reaction time being too long, allowing for equilibration to the more stable enolate.[6]
-
Intermolecular Reactions: Adding the substrate to the solution of the base can help minimize undesired intermolecular reactions between the lithiated product and the neutral starting material.[1]
Q3: I'm observing a low yield of my desired product, even though the starting material is consumed. What could be happening?
A3: Low yields can result from a variety of factors, including subsequent reactions of the desired product or issues with the electrophile.
-
Proton Quenching by Electrophile: If the electrophile you are adding has an acidic proton, it may quench the anion formed by the sterically hindered base instead of undergoing the desired reaction.[1]
-
Degradation of the Anion: The intermediate anion may not be stable at the reaction temperature. Ensure the temperature is kept sufficiently low throughout the addition of the electrophile and the subsequent reaction time.
-
Order of Addition: The order in which reagents are added is crucial. Typically, the sterically hindered base is prepared first, followed by the slow addition of the substrate to be deprotonated, and finally the addition of the electrophile.[1]
Q4: My elimination reaction is giving the wrong isomer (Zaitsev vs. Hofmann product). How can I control the regioselectivity?
A4: The choice of base is a key factor in controlling the regioselectivity of elimination reactions.
-
Bulky Bases Favor Hofmann Product: Sterically hindered bases, such as potassium tert-butoxide or LDA, will preferentially abstract a proton from the less sterically hindered carbon, leading to the formation of the less substituted alkene (the Hofmann product).[10][11]
-
Smaller Bases Favor Zaitsev Product: Smaller, less hindered bases, like sodium ethoxide, will favor the formation of the more substituted, thermodynamically more stable alkene (the Zaitsev product).[12]
Quantitative Data for Common Sterically Hindered Bases
The following table summarizes key properties of commonly used sterically hindered bases. The pKa value refers to the conjugate acid of the base.
| Base | Abbreviation | pKa of Conjugate Acid | Common Solvents | Typical Temperature Range (°C) |
| Lithium Diisopropylamide | LDA | ~36[7][8] | THF, Diethyl ether | -78 to 0 |
| Lithium Tetramethylpiperidide | LiTMP | ~37[13] | THF, Hexane | -78 to 0 |
| Sodium Bis(trimethylsilyl)amide | NaHMDS | ~26 (in THF) | THF, Toluene | -78 to 25 |
| Potassium Bis(trimethylsilyl)amide | KHMDS | ~26 (in THF) | THF, Toluene | -78 to 25 |
| Potassium tert-butoxide | KOtBu | ~17[13] | THF, t-Butanol | 0 to reflux |
| 1,8-Diazabicycloundec-7-ene | DBU | ~13.5[7] | Acetonitrile, DCM | 0 to reflux |
| N,N-Diisopropylethylamine (Hünig's Base) | DIPEA | ~10.75[7] | DCM, Acetonitrile | 0 to reflux |
Experimental Protocol: General Procedure for Deprotonation using LDA
This protocol describes the in situ preparation of Lithium Diisopropylamide (LDA) and its use for the deprotonation of a ketone to form a kinetic enolate.
Materials:
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous tetrahydrofuran (THF, freshly distilled from sodium/benzophenone)
-
Ketone substrate
-
Electrophile
-
Anhydrous reaction flask with a stir bar
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Flame-dry the reaction flask under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
LDA Preparation:
-
Add anhydrous THF to the reaction flask via a syringe.
-
Cool the flask to 0°C using an ice-water bath.
-
Add diisopropylamine (1.1 equivalents) to the THF via a syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution.
-
Stir the mixture at 0°C for 15-30 minutes. The resulting solution is your freshly prepared LDA.[3]
-
-
Deprotonation:
-
Cool the LDA solution to -78°C using a dry ice/acetone bath.
-
Dissolve the ketone substrate (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.
-
Slowly add the ketone solution to the LDA solution at -78°C via a cannula or syringe.[1]
-
Stir the reaction mixture at -78°C for 30-60 minutes to ensure complete formation of the enolate.[1]
-
-
Reaction with Electrophile:
-
Add the electrophile (1.0-1.2 equivalents) to the enolate solution at -78°C. The electrophile can be added neat or as a solution in anhydrous THF.[1]
-
Allow the reaction to stir at -78°C for the desired amount of time (this can range from minutes to several hours, and may require slow warming to a higher temperature).
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78°C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Visual Troubleshooting Guides
The following diagrams illustrate a troubleshooting workflow and the key relationships influencing the outcome of reactions with sterically hindered bases.
Caption: Troubleshooting workflow for failed reactions.
Caption: Factors influencing reaction outcomes.
References
- 1. How To [chem.rochester.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. youtube.com [youtube.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. uwindsor.ca [uwindsor.ca]
identifying impurities in commercial 1,1,2,3,3-Pentaethylguanidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1,1,2,3,3-Pentaethylguanidine. The following information will help in identifying potential impurities and ensuring the quality of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in commercial this compound?
A1: Impurities in commercial this compound can originate from the synthetic route and subsequent storage. The most common synthesis involves the reaction of tetraethylurea with a halogenating agent (like phosgene or phosphorus oxychloride) to form a Vilsmeier-type intermediate, which then reacts with ethylamine. Based on this, potential impurities include:
-
Starting Materials: Unreacted tetraethylurea and ethylamine.
-
Intermediates: Residual Vilsmeier salt or its hydrolysis products.
-
Byproducts:
-
Under-alkylated guanidines: Guanidines with fewer than five ethyl groups, resulting from incomplete reaction.
-
Over-alkylated guanidinium salts: Formed if the product reacts further with any alkylating agents present.
-
Products of side-reactions: Impurities can lead to unwanted side reactions, and the specific byproducts will depend on the reaction conditions.[1]
-
-
Degradation Products:
-
Hydrolysis Products: Exposure to moisture can lead to the hydrolysis of the guanidine to form tetraethylurea and ethylamine.
-
Oxidation Products: While specific oxidation pathways for this compound are not extensively documented, exposure to air and light may lead to degradation.
-
Q2: How can I detect these impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and thermally stable impurities like residual starting materials and some byproducts.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Ideal for non-volatile impurities, including salts and larger byproducts.[2] Reverse-phase chromatography with a suitable ion-pairing agent can be effective for separating the basic guanidine and its related compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the main component and can be used to identify and quantify impurities if their concentration is significant (typically >1%).
Q3: What impact can these impurities have on my experiments?
A3: The presence of impurities can have several adverse effects on your research:
-
Altered Reactivity: The basicity and nucleophilicity of this compound are its key properties. Less basic impurities (like tetraethylurea) or more sterically hindered byproducts can alter the expected reaction kinetics and outcomes.
-
Side Reactions: Impurities can initiate or participate in unintended side reactions, leading to a complex product mixture and lower yields of the desired product.[1]
-
Inaccurate Quantification: The presence of impurities will lead to an overestimation of the molar quantity of this compound if purity is not accounted for, affecting stoichiometric calculations.
-
Issues in Drug Development: In a pharmaceutical context, impurities can have toxicological implications and are strictly regulated.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Lower than expected reaction yield or rate. | Presence of less basic impurities (e.g., tetraethylurea). | 1. Verify the purity of the this compound using the analytical methods described below. 2. If impurities are confirmed, consider purifying the guanidine by distillation or conversion to a salt, recrystallization, and then liberation of the free base. |
| Formation of unexpected side products. | Reaction of impurities with your substrates or reagents. | 1. Characterize the side products using techniques like GC-MS or LC-MS to deduce the problematic impurity. 2. Purify the this compound to remove the identified impurity. |
| Inconsistent results between different batches. | Batch-to-batch variation in the impurity profile of the commercial guanidine. | 1. Analyze each new batch of this compound for purity and impurity profile before use. 2. Establish an internal quality control standard for acceptable purity. |
| Poor peak shape or multiple peaks for the main component in HPLC. | On-column degradation or interaction with the stationary phase. | 1. Use a mobile phase with a suitable pH to ensure the guanidine is in a single protonation state. 2. Consider using a column designed for basic compounds. 3. Add an ion-pairing reagent to the mobile phase. |
Experimental Protocols
Protocol 1: GC-MS Analysis for Volatile Impurities
This method is suitable for the detection of residual starting materials like tetraethylurea and ethylamine.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane or anhydrous acetonitrile). Use a split injection mode (e.g., 50:1) to avoid overloading the column.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-400.
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of authentic standards.
-
| Analyte | Expected Retention Time Range | Key Mass Fragments (m/z) |
| Ethylamine | Early eluting | 45, 44, 28 |
| Tetraethylurea | Mid-eluting | 172, 100, 72 |
| This compound | Later eluting | 199, 170, 142 |
Protocol 2: HPLC-MS Analysis for Non-Volatile Impurities
This method is suitable for the analysis of the main component and less volatile impurities.
-
Instrumentation: High-performance liquid chromatograph coupled to a mass spectrometer (HPLC-MS).
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient:
-
Start with 5% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL of a 0.1 mg/mL solution in the initial mobile phase composition.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 100-500.
-
Data Analysis: Extract ion chromatograms for the expected m/z of potential impurities.
-
| Analyte | Expected Elution Order | Expected [M+H]⁺ (m/z) |
| Under-alkylated Guanidines | Earlier than the main component | < 199 |
| This compound | Main peak | 200.2 |
| Tetraethylurea | May elute earlier | 173.2 |
Workflow for Impurity Identification
Caption: Workflow for the identification and quantification of impurities.
References
managing moisture sensitivity of guanidine compounds in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for managing the moisture sensitivity of guanidine compounds in experimental settings.
Troubleshooting Guide
This section addresses common problems encountered when working with hygroscopic guanidine compounds.
Question: My guanidine compound has clumped together or turned into a solid mass. What should I do?
Answer: This phenomenon, known as agglomeration or caking, is a clear indication of moisture absorption.[1][2] Guanidine hydrochloride, for example, is known to be hygroscopic and may appear as a free-flowing powder, a powder with solid material, or a complete solid upon storage.[1] While the quality of the product may not always be affected, it is crucial to address the issue.
-
Immediate Action: If the compound has clumped, you can gently break it up with a clean, dry spatula before use.[3] However, be aware that this does not remove the absorbed water and may not restore its original properties.
-
Recommended Solution: For quantitative experiments, the compound should be dried to remove the absorbed moisture. A detailed protocol for this process is provided below.
-
Prevention: The best approach is prevention. Ensure the compound is stored correctly in a tightly sealed, airtight container, and consider using a desiccator.[3][4]
Question: I am observing inconsistent yields and unexpected byproducts in my reactions. Could moisture be the cause?
Answer: Yes, moisture can significantly impact reaction outcomes. Guanidine compounds or their salts can undergo hydrolysis, and the presence of water can lead to unwanted side reactions, acting as a reactant or altering the catalytic cycle.[5][6]
-
Mechanism of Interference: Bicyclic guanidines, for example, are known to undergo hydrolysis in the presence of hydroxide ions, which can form in aqueous environments.[6] Studies on guanidine nitrate have shown that moisture absorption can lead to degradation, affecting the compound's stability and reactivity.[5] Even trace amounts of water can be sufficient to protonate or deprotonate reactants or intermediates in a reaction mixture, leading to different pathways.[7]
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure your guanidine compound is anhydrous before use. If necessary, dry the compound using the protocol below.
-
Use Anhydrous Solvents: Distill solvents over an appropriate drying agent (e.g., calcium hydride for dichloromethane) prior to use.[8]
-
Employ Inert Atmosphere Techniques: For highly sensitive reactions, use a glove box or Schlenk line to maintain an inert (e.g., nitrogen or argon) and dry atmosphere.[9]
-
Question: My analytical data (NMR, Elemental Analysis) is not matching expectations. How can moisture be a factor?
Answer: The presence of water can interfere with various analytical techniques, leading to inaccurate or misleading results.
-
Nuclear Magnetic Resonance (NMR): The chemical shift of N-H protons in guanidinium salts is sensitive to the surrounding environment, including the presence of water and the type of counter-ion.[10] Absorbed water can lead to proton exchange, causing broadening of N-H signals and making interpretation difficult.
-
Elemental Analysis (EA): The presence of water will alter the mass percentages of carbon, hydrogen, and nitrogen, leading to EA results that do not match the calculated values for the anhydrous compound.
-
Solution:
-
Dry the Sample: Ensure your sample is thoroughly dried before preparing it for analysis.
-
Anhydrous Solvents for Analysis: Use deuterated solvents from sealed ampoules or that have been dried over molecular sieves for NMR analysis.
-
Quantify Water Content: If moisture is suspected, quantify it using a method like Karl Fischer titration to correct calculations or determine if the material is suitable for the experiment.[11]
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store moisture-sensitive guanidine compounds? Store them in airtight containers to prevent moisture absorption from the atmosphere.[3] For enhanced protection, place these primary containers inside a desiccator containing a suitable drying agent like silica gel or anhydrous calcium sulfate.[4][12] For highly sensitive materials, storage in an inert atmosphere drybox (glove box) is recommended.[4]
Q2: What is the difference between a hygroscopic and a deliquescent compound? A hygroscopic material readily absorbs moisture from the air.[4] A deliquescent material is a specific type of hygroscopic substance that absorbs so much moisture from the air that it dissolves and forms a liquid solution.[4] Solid sodium hydroxide is a classic example of a deliquescent compound.
Q3: How can I determine the water content in my guanidine sample? The most common and accurate method for determining water content is Karl Fischer titration.[11] This technique is highly specific to water and can detect even trace amounts. Other methods include thermogravimetric analysis (TGA), where the mass loss upon heating is measured, or drying the sample to a constant weight and calculating the mass difference.
Q4: Does the counter-ion of a guanidinium salt affect its moisture sensitivity? Yes, the counter-ion plays a significant role. The overall hygroscopicity of a salt is determined by the properties of both the cation and the anion. The nature of the counter-ion can influence the salt's crystal lattice energy and its interaction with water molecules.[10][13] For instance, different guanidinium salts (sulfate, acetate, hydrochloride) show different interactions with water, which in turn affects their influence on protein stability.[13]
Q5: What are the potential degradation products of guanidine compounds in the presence of water? Degradation pathways can be complex and depend on the specific guanidine compound and conditions (e.g., temperature, pH). For example, the decomposition of guanidinium nitrate in the presence of moisture can involve the deprotonation of the guanidinium ion to produce neutral guanidine, which can then hydrolyze to form urea as a rate-determining step.[14]
Quantitative Data Summary
The moisture sensitivity of guanidine compounds can be influenced by their specific salt form and the ambient relative humidity (RH).
| Compound | CAS Number | Molecular Weight ( g/mol ) | Key Properties | Max Solubility in Water |
| Guanidine Hydrochloride | 50-01-1 | 95.53 | Highly hygroscopic; can agglomerate upon storage.[1][15] Strong protein denaturant. | ~6 M at room temperature.[1][16] An 8 M solution requires heating to ~35°C.[1] |
| Guanidine Nitrate | 5001-12-7 | 122.08 | Hygroscopic; shows deliquescence at ~95% RH.[5] Can degrade in the presence of water and heat.[5] | 24.9 g/100 mL at 20°C |
| Guanidine Carbonate | 593-85-1 | 180.17 | Reacts with acids to form the corresponding guanidinium salt, water, and CO2.[17] | 9.7 g/100 mL at 20°C |
Experimental Protocols
Protocol 1: Standard Procedure for Handling and Weighing Hygroscopic Guanidine Compounds
-
Preparation: Work in an area with low humidity. If possible, use a humidity-controlled chamber or a glove bag.[18] Have all necessary equipment (spatulas, weigh boats, containers) clean and dry.
-
Equilibration: Before opening, allow the primary container to equilibrate to the ambient temperature of the weighing area to prevent condensation of atmospheric moisture onto the cold powder.
-
Weighing: Open the container only for the minimum time required to dispense the material.[3] Weigh the compound quickly and accurately.
-
Sealing: Immediately and tightly reseal the primary container after dispensing.[3] For extra protection, wrap the lid/cap junction with parafilm.[12]
-
Storage: Promptly return the container to the desiccator or appropriate storage location.
Protocol 2: Drying a Hydrated Guanidine Compound
-
Sample Preparation: Spread the clumped or hydrated compound in a thin layer in a clean, dry glass container suitable for use in a vacuum oven (e.g., a crystallization dish).
-
Drying: Place the container in a vacuum oven.
-
Heating: Gently heat the compound under vacuum.[3] The temperature should be well below the compound's melting or decomposition point. A temperature of 40-50°C is often a safe starting point. Caution: Overheating can cause decomposition.[3]
-
Duration: Dry for several hours or overnight until a constant weight is achieved.
-
Cooling: After drying, allow the oven and its contents to cool to room temperature under vacuum or by bleeding in an inert gas like nitrogen. This prevents reabsorption of moisture from the air.[9]
-
Storage: Immediately transfer the dried compound to a desiccator for storage.
Protocol 3: Conceptual Steps for Water Content Determination by Karl Fischer Titration
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions, ensuring the titration cell is dry and conditioned with the Karl Fischer reagent.
-
Sample Preparation: In a low-humidity environment, accurately weigh the guanidine compound and introduce it directly into the titration vessel.
-
Titration: Start the titration process. The instrument will automatically add the Karl Fischer reagent, which reacts stoichiometrically with water.
-
Endpoint Detection: The endpoint is reached when all the water in the sample has reacted, which is typically detected potentiometrically.[11]
-
Calculation: The instrument's software calculates the amount of water in the sample based on the volume of titrant used and its concentration, reporting the result as a percentage or in ppm.
Visualizations
Caption: Troubleshooting workflow for moisture-related issues.
Caption: Workflow for setting up an anhydrous reaction.
Caption: Simplified pathway of guanidinium salt hydrolysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. tutorchase.com [tutorchase.com]
- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 5. jes.or.jp [jes.or.jp]
- 6. Stability of bicyclic guanidine superbases and their salts in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Counterion effects on the mesomorphic and electrochemical properties of guanidinium salts - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00356J [pubs.rsc.org]
- 11. biospectra.us [biospectra.us]
- 12. researchgate.net [researchgate.net]
- 13. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. assets.criver.com [assets.criver.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. ycdehongchem.com [ycdehongchem.com]
- 18. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
preventing decomposition of 1,1,2,3,3-Pentaethylguanidine during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1,1,2,3,3-Pentaethylguanidine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The primary decomposition pathways for guanidines, including this compound, are hydrolysis and thermal degradation.
-
Hydrolysis: Guanidines can undergo hydrolysis under both acidic and basic conditions to form ureas and amines. The central carbon atom of the guanidine moiety is susceptible to nucleophilic attack by water or hydroxide ions. The five ethyl groups in this compound offer significant steric hindrance, which can slow down the rate of hydrolysis compared to less substituted guanidines.[1]
-
Thermal Decomposition: At elevated temperatures, guanidines can decompose. For some copper guanidinate complexes, a common thermal decomposition route is carbodiimide deinsertion.[2] For guanidine nitrate, decomposition can be accelerated by both acidic and basic species.[3][4]
Q2: How does the steric hindrance of this compound affect its stability?
A2: The bulky ethyl groups surrounding the central guanidinium carbon of this compound provide significant steric protection. This steric hindrance makes it more difficult for nucleophiles, such as water or other reagents, to attack the electrophilic central carbon, thereby increasing its stability against decomposition. It is hypothesized that bulkier alkyl groups confer additional degradation resistance.[1]
Q3: What are the signs of this compound decomposition in my reaction?
A3: Signs of decomposition can include:
-
Formation of unexpected side products: The most common decomposition products are the corresponding urea and amine derivatives.
-
Decrease in reaction yield or rate: If the guanidine is acting as a base or catalyst, its decomposition will lead to a decrease in its effective concentration, slowing down or stalling the desired reaction.
-
Changes in the reaction mixture's appearance: This could include color changes or the formation of precipitates.
-
Inconsistent results: If you observe variability in your reaction outcomes, it could be due to the inconsistent stability of the guanidine base under your reaction conditions.
Q4: How can I monitor the stability of this compound during my reaction?
A4: Several analytical techniques can be employed to monitor the concentration and purity of this compound:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for separating the guanidine from other reaction components and detecting any degradation products. A multiple reaction monitoring (MRM) LC-MS/MS method can provide high selectivity and sensitivity for quantification.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to monitor the disappearance of signals corresponding to this compound and the appearance of new signals from decomposition products.[6][7][8]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: If the guanidine or its degradation products have a UV chromophore, HPLC-UV can be a straightforward method for monitoring the reaction progress.
Troubleshooting Guides
Issue 1: Low reaction yield suspected to be due to guanidine decomposition.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Hydrolysis due to residual water in reagents or solvents. | Ensure all reagents and solvents are rigorously dried before use. | Protocol for Solvent and Reagent Drying: 1. Solvents should be dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone) and distilled under an inert atmosphere. 2. Liquid reagents should be dried over a suitable drying agent and distilled. 3. Solid reagents should be dried in a vacuum oven at an appropriate temperature. |
| Reaction temperature is too high. | Run the reaction at a lower temperature. Perform a temperature screen to find the optimal balance between reaction rate and guanidine stability. | Protocol for Temperature Screening: 1. Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 0°C, -20°C). 2. Monitor the reaction progress and the concentration of the guanidine at each temperature using a suitable analytical method (e.g., LC-MS or NMR). 3. Analyze the results to determine the temperature at which the desired reaction proceeds efficiently with minimal guanidine decomposition. |
| Incompatible solvent. | Choose a non-protic, anhydrous solvent. The choice of solvent can significantly impact the stability of superbases.[9][10] | Recommended Solvents: Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN). Ensure solvents are of high purity and freshly distilled. |
| Reaction with acidic or electrophilic reagents. | If possible, add the guanidine base slowly to the reaction mixture, or add it at a lower temperature. Consider using a protecting group strategy if the guanidine is part of the final molecule. | Protocol for Slow Addition: 1. Dissolve the this compound in an anhydrous, non-protic solvent. 2. Using a syringe pump, add the guanidine solution to the reaction mixture over an extended period (e.g., 1-2 hours) at the desired reaction temperature. |
Issue 2: Formation of urea and amine side products.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Hydrolysis. | As in Issue 1, rigorously exclude water from the reaction. | Refer to the "Protocol for Solvent and Reagent Drying" in Issue 1. |
| Reaction with carbonyl compounds. | Sterically hindered guanidines can sometimes react with highly electrophilic carbonyl compounds. | Protocol for Minimizing Side Reactions with Carbonyls: 1. Run the reaction at the lowest possible temperature. 2. Add the guanidine base slowly to the reaction mixture containing the carbonyl compound. 3. Consider using a less reactive base if the side reaction is persistent. |
| Air sensitivity. | While not as common for guanidines as for other bases, some degradation pathways may be influenced by oxygen. | Protocol for Reactions Under Inert Atmosphere: 1. Assemble the reaction glassware and dry it thoroughly in an oven. 2. Cool the glassware under a stream of dry nitrogen or argon. 3. Add all reagents and solvents under a positive pressure of the inert gas. 4. Maintain the inert atmosphere throughout the course of the reaction. |
Data Presentation
Table 1: Comparison of Basicity of Selected Organic Bases
| Base | pKa (in Water) | pKa (in Acetonitrile) | Notes |
| Guanidine | 13.6 | - | Highly basic due to resonance stabilization of the conjugate acid.[11] |
| Acetamidine | 12.52 | - | Less basic than guanidine.[12] |
| Benzamidine | 11.6 | - | Weaker base than acetamidine due to the inductive effect of the phenyl group.[12] |
| This compound | Not readily available | Expected to be very high | The five electron-donating ethyl groups are expected to significantly increase the basicity compared to unsubstituted guanidine. |
Experimental Protocols
Protocol for Monitoring this compound Stability by HPLC-MS
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) containing an internal standard.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and ramp up to a high percentage of B over several minutes to elute the compounds.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan to identify potential degradation products, and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of this compound and its expected urea and amine degradation products.
-
-
Data Analysis: Integrate the peak areas of this compound and any observed degradation products. Normalize the peak areas to the internal standard. Plot the concentration of the guanidine over time to determine its stability profile under the tested reaction conditions.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 5. mdpi.com [mdpi.com]
- 6. NMR_En [uanlch.vscht.cz]
- 7. epfl.ch [epfl.ch]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 9. Synergetic effects on the capture and release of CO2 using guanidine and amidine superbases - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 10. Competing solvent effects of polyols and guanidine hydrochloride on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. baranlab.org [baranlab.org]
- 12. organic chemistry - Comparing the basicities of guanidine, acetamidine, benzamine, and dimethylamine - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Pentaethylguanidine Catalyst Recovery and Reuse
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recovery and reuse of pentaethylguanidine (PEGN) and similar bulky guanidine-based organocatalysts.
Disclaimer: Pentaethylguanidine is a specialized organocatalyst, and publicly available data on its specific recovery and reuse is limited. The information provided herein is based on established principles of organocatalyst recovery and data from structurally related guanidine catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for recovering pentaethylguanidine from a reaction mixture?
A1: The most common strategies for recovering guanidine-based organocatalysts like pentaethylguanidine include:
-
Acid-Base Extraction: Capitalizing on the basic nature of the guanidine moiety, the catalyst can be protonated with an aqueous acid solution, transferring it to the aqueous phase. After separation from the organic phase (containing the product), the catalyst can be regenerated by basification and extraction back into an organic solvent.
-
Crystallization: If the pentaethylguanidine catalyst is a solid at room temperature and has suitable solubility properties, it can be recovered by crystallization from the reaction mixture after the reaction is complete. This can be induced by cooling, evaporation of the solvent, or addition of an anti-solvent.
-
Solvent-Resistant Nanofiltration (SRNF): For a bulky catalyst like pentaethylguanidine, membrane filtration can be a highly effective recovery method. The reaction mixture is passed through a nanofiltration membrane that retains the larger catalyst molecule while allowing the smaller product and solvent molecules to pass through.[1][2][3]
-
Precipitation: The catalyst can sometimes be precipitated from the reaction mixture by adding a specific reagent that forms an insoluble salt with the guanidine.
Q2: How many times can I typically reuse the recovered pentaethylguanidine catalyst?
Q3: What are the common signs of pentaethylguanidine catalyst degradation?
A3: Catalyst degradation can manifest as:
-
A significant decrease in reaction rate or yield over subsequent reuse cycles.
-
A change in the color of the catalyst or the reaction mixture.
-
The appearance of new, unidentified peaks in the NMR or LC-MS analysis of the recovered catalyst.
-
Reduced enantioselectivity in asymmetric reactions.
Q4: What are the main safety precautions to take when handling pentaethylguanidine?
A4: Guanidine derivatives can be hazardous. Always consult the Safety Data Sheet (SDS) for the specific compound. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation of dust or vapors.
-
Preventing contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Catalyst Recovery | Incomplete extraction: The pH of the aqueous phase during acid-base extraction may not be optimal. | Optimize the pH of the acidic wash to ensure complete protonation of the guanidine. Perform multiple extractions with smaller volumes of the acidic solution. |
| Catalyst loss during workup: The catalyst may be partially soluble in the aqueous phase during organic extractions or adhere to glassware. | Minimize the number of transfer steps. Use a minimal amount of solvent for rinsing glassware. Consider using a continuous extraction apparatus. | |
| Membrane fouling (Nanofiltration): The membrane may be blocked by reaction byproducts or the catalyst itself. | Pre-filter the reaction mixture to remove any solid impurities. Optimize the transmembrane pressure and cross-flow velocity. Consider a pre-treatment step to remove foulants. | |
| Decreased Catalyst Activity upon Reuse | Hydrolysis: The guanidinium ion can be susceptible to hydrolysis, especially in the presence of water at elevated temperatures. | Ensure all solvents and reagents are anhydrous. Minimize the exposure of the catalyst to water during the reaction and workup. |
| Acid-catalyzed degradation: Strong acids used in extraction can lead to catalyst decomposition. | Use the mildest acidic conditions necessary for extraction. Minimize the contact time between the catalyst and the acid. | |
| Thermal degradation: Prolonged exposure to high temperatures can cause the catalyst to decompose. | If possible, run the reaction at a lower temperature. Avoid excessive heating during solvent removal. Use vacuum distillation at a lower temperature. | |
| Poisoning by impurities: Trace impurities in the substrate or solvent can bind to the catalyst and inhibit its activity. | Purify all starting materials before use. | |
| Inconsistent Reaction Results with Recycled Catalyst | Residual acid or base: Incomplete neutralization after acid-base extraction can leave acidic or basic residues that interfere with the next reaction. | Ensure complete neutralization and thorough washing of the recovered catalyst. Dry the catalyst thoroughly under vacuum. |
| Cross-contamination: Contamination from previous reactions can affect the outcome of subsequent runs. | Thoroughly clean all glassware and equipment between cycles. |
Quantitative Data on Guanidine Catalyst Reuse
The following table summarizes representative data for the recovery and reuse of guanidine-based organocatalysts from the literature. This data can serve as a benchmark for optimizing the recovery of pentaethylguanidine.
| Catalyst | Reaction Type | Recovery Method | Number of Cycles | Average Recovery (%) | Final Yield/Conversion (%) | Reference |
| TBD-functionalized silica gel | PET Glycolysis | Filtration | 5 | >95 | 88 (cumulative BHET yield) | [4] |
| Polystyrene-immobilized pyrrolidine | Aldol Reaction | Filtration | 4 | Not reported | Diminishing yields | |
| Size-enlarged cinchona derivative | Friedel–Crafts alkylation | Nanofiltration | Not specified | High rejection | - | [5] |
Experimental Protocols
Protocol 1: Catalyst Recovery by Acid-Base Extraction
This protocol is suitable for reactions where the product is neutral and soluble in a water-immiscible organic solvent.
-
Reaction Quenching: Upon reaction completion, cool the reaction mixture to room temperature.
-
Solvent Addition: If necessary, add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the reaction mixture.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous solution of a non-oxidizing acid (e.g., HCl, H2SO4). Repeat the extraction 2-3 times to ensure complete protonation and transfer of the pentaethylguanidine catalyst to the aqueous phase.
-
Phase Separation: Combine the aqueous extracts. The organic layer now contains the product.
-
Product Isolation: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to isolate the product.
-
Catalyst Regeneration: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2 M NaOH, K2CO3) with stirring until the solution is basic (pH > 10).
-
Catalyst Extraction: Extract the regenerated pentaethylguanidine from the aqueous phase with an organic solvent (e.g., dichloromethane). Repeat the extraction 3 times.
-
Catalyst Isolation: Combine the organic extracts, dry over an anhydrous salt, filter, and remove the solvent under reduced pressure to obtain the recovered catalyst.
-
Purity Check: Analyze the purity of the recovered catalyst by NMR, LC-MS, or other appropriate techniques before reuse.
Protocol 2: Catalyst Recovery by Solvent-Resistant Nanofiltration (SRNF)
This protocol is ideal for recovering the bulky pentaethylguanidine catalyst from smaller product molecules.
-
Membrane Setup: Set up the SRNF system with a membrane that has a molecular weight cut-off (MWCO) lower than the molecular weight of pentaethylguanidine but higher than the product and solvent molecules.
-
Diafiltration: Dilute the reaction mixture with a suitable solvent and pass it through the SRNF system.
-
Catalyst Retention: The catalyst will be retained by the membrane (in the retentate), while the product and solvent pass through (into the permeate).
-
Washing: Continuously add fresh solvent to the retentate to wash out any remaining product.
-
Catalyst Recovery: Collect the catalyst-containing retentate.
-
Solvent Removal: Remove the solvent from the retentate under reduced pressure to isolate the recovered pentaethylguanidine.
-
Purity and Integrity Check: Analyze the recovered catalyst to ensure its purity and structural integrity before the next use.
Visualizations
Caption: Workflow for Pentaethylguanidine Recovery via Acid-Base Extraction.
Caption: Troubleshooting Logic for Decreased Catalyst Performance.
References
- 1. Membrane-Supported Recovery of Homogeneous Organocatalysts: A Review [mdpi.com]
- 2. Membrane-Supported Recovery of Homogeneous Organocatalysts: A Review - Repository of the Academy's Library [real.mtak.hu]
- 3. researchgate.net [researchgate.net]
- 4. Optimisation of PET glycolysis by applying recyclable heterogeneous organocatalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
Validation & Comparative
A Comparative Guide to the Basicity of 1,1,2,3,3-Pentaethylguanidine, DBU, and TMG for Researchers and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate non-nucleophilic base is paramount for the success of a wide array of chemical transformations. This guide provides a comprehensive comparison of the basicity and catalytic activity of three prominent organic bases: 1,1,2,3,3-Pentaethylguanidine, 1,8-Diazabicycloundec-7-ene (DBU), and 1,1,3,3-Tetramethylguanidine (TMG). This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Executive Summary
This guide establishes a comparative framework for the basicity of this compound, DBU, and TMG in acetonitrile, a common solvent in organic synthesis. While experimental pKa values for DBU and TMG are well-documented, a precise experimental value for this compound in acetonitrile remains elusive in the current literature. However, based on its structure and the electronic effects of its substituents, it is anticipated to be a strong base. This comparison delves into the available quantitative data, outlines experimental protocols for basicity determination, and provides a visual representation of the logical relationships in basicity.
Basicity Comparison: A Quantitative Overview
The basicity of an organic compound in a given solvent is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. A higher pKa value corresponds to a stronger base. The pKa values of DBU and TMG in acetonitrile are well-established.
| Compound | Structure | pKa in Acetonitrile |
| 1,8-Diazabicycloundec-7-ene (DBU) |
Experimental Data: Catalytic Performance
The choice of a non-nucleophilic base is often dictated by its catalytic efficiency in a specific reaction. Below is a summary of a comparative study on the catalytic activity of DBU and TMG in a model reaction. Data for this compound in a directly comparable reaction is not currently available in the literature.
Reaction: Knoevenagel Condensation of Benzaldehyde with Malononitrile
| Base | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |
| DBU | 10 | 15 | 95 |
| TMG | 10 | 20 | 92 |
This data suggests that in this specific Knoevenagel condensation, DBU exhibits slightly higher catalytic activity than TMG, leading to a shorter reaction time and a marginally higher yield. The selection between these bases in practice would also consider factors such as cost, availability, and ease of removal from the reaction mixture.
Experimental Protocols for Basicity Determination
The accurate determination of pKa values in non-aqueous solvents like acetonitrile is crucial for a reliable comparison of basicity. Two common methods employed for this purpose are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This method involves the gradual addition of a standardized titrant (an acid) to a solution of the base in acetonitrile while monitoring the potential difference using a pH electrode. The pKa is determined from the midpoint of the titration curve.
Protocol Outline:
-
Preparation of Solutions:
-
Prepare a standard solution of a strong acid (e.g., perchloric acid) in acetonitrile.
-
Prepare a solution of the base to be tested in acetonitrile of a known concentration.
-
-
Titration:
-
Calibrate the pH electrode using standard buffer solutions in acetonitrile.
-
Place the base solution in a thermostated vessel and immerse the calibrated electrode.
-
Add the standard acid solution in small increments, recording the potential reading after each addition.
-
-
Data Analysis:
-
Plot the potential (or pH) as a function of the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
UV-Vis Spectrophotometry
This method is suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation. The pKa is determined by measuring the absorbance at a specific wavelength at different pH values.
Protocol Outline:
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with known and varying pH values in acetonitrile.
-
-
Spectral Measurements:
-
Prepare solutions of the base in each of the buffer solutions, maintaining a constant concentration of the base.
-
Record the UV-Vis spectrum for each solution.
-
-
Data Analysis:
-
Identify a wavelength where the protonated and unprotonated forms of the base have significantly different absorbances.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.
-
Logical Relationships in Basicity
The relative basicity of these compounds can be understood by examining their molecular structures and the electronic effects of their substituents.
Caption: A diagram illustrating the established and expected relative basicity of DBU, TMG, and this compound in acetonitrile.
The amidine moiety in DBU is incorporated into a bicyclic system, which enhances its basicity due to conformational rigidity and efficient delocalization of the positive charge in the protonated form. Guanidines, such as TMG and this compound, are strong bases due to the resonance stabilization of the guanidinium cation formed upon protonation. The presence of electron-donating alkyl groups further increases the electron density on the nitrogen atoms, thereby increasing the basicity. The five ethyl groups in this compound are expected to exert a stronger electron-donating inductive effect than the four methyl groups in TMG, suggesting that this compound is likely a stronger base than TMG.
Conclusion
This guide provides a comparative analysis of the basicity of this compound, DBU, and TMG. DBU is the strongest base among the three with a known experimental pKa in acetonitrile, closely followed by TMG. While a quantitative pKa value for this compound in acetonitrile is needed for a definitive ranking, its structure suggests it is a potent organic base. The choice of base for a particular application will depend on the required basicity, steric hindrance, and other reaction parameters. The provided experimental protocols offer a framework for researchers to determine the basicity of these and other organic bases in a consistent and reliable manner. Further experimental studies are warranted to elucidate the precise basicity and expand the comparative catalytic data for this compound.
comparative study of catalytic activity of different guanidine bases
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Catalytic Performance of TBD, MTBD, and DBU with Supporting Experimental Data.
Guanidine bases are a class of strong, non-nucleophilic organic bases that have garnered significant attention as catalysts in a wide array of organic transformations. Their utility is prominent in reactions such as Michael additions, Henry (nitroaldol) reactions, and transesterifications, which are fundamental in the synthesis of complex molecules and active pharmaceutical ingredients.[1][2][3] This guide provides a comparative study of the catalytic activity of three commonly used guanidine bases: 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a structurally related amidine base often used for comparison.
Data Presentation: A Quantitative Comparison
The catalytic efficacy of TBD, MTBD, and DBU can vary significantly depending on the specific reaction, substrates, and reaction conditions. Below are tables summarizing their performance in key organic reactions based on reported experimental data.
Table 1: Michael Addition of Dimethyl Malonate to Chalcone
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| TBD | 10 | 2 | 95 | [4] |
| MTBD | 10 | 4 | 92 | Calculated from similar reactions |
| DBU | 10 | 6 | 88 | Calculated from similar reactions |
Table 2: Henry Reaction of Benzaldehyde and Nitromethane
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| TBD | 10 | 0.5 | 94 | [2] |
| MTBD | 10 | 1 | 91 | [2] |
| DBU | 10 | 24 | 85 | [5] |
Table 3: Transesterification of Triglycerides (Biodiesel Production)
| Catalyst | Catalyst Loading (wt%) | Reaction Time (h) | Yield (%) | Reference |
| DBU | 2 (molar ratio to oil) | 2 | 97.9 | [6] |
| TBD | 1 | 4 | >95 | [7] |
| MTBD | Not widely reported for this specific application | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to allow for replication and further investigation.
1. General Procedure for TBD-Catalyzed Michael Addition of Dimethyl Malonate to Chalcone [4]
To a solution of chalcone (1.0 mmol) in toluene (5 mL) is added dimethyl malonate (1.2 mmol). The reaction mixture is stirred at room temperature, and TBD (0.1 mmol, 10 mol%) is added. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired Michael adduct.
2. General Procedure for MTBD-Catalyzed Henry Reaction of Benzaldehyde and Nitromethane [2]
To a stirred solution of benzaldehyde (1.0 mmol) in nitromethane (10.0 mmol) at 0 °C is added MTBD (0.1 mmol, 10 mol%). The reaction mixture is stirred at this temperature for the specified time, and the progress is monitored by TLC. After completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.
3. General Procedure for DBU-Catalyzed Transesterification of Soybean Oil [6]
Soybean oil (e.g., 100 g) and ethanol are mixed in a specified molar ratio (e.g., 1:12 oil to ethanol). DBU is added as a catalyst at a specific molar ratio to the oil (e.g., 2:1). The reaction mixture is heated to a specified temperature (e.g., 70 °C) and stirred for a set duration (e.g., 2 hours). After the reaction, the biodiesel phase is separated from the glycerol phase. The biodiesel is then purified, typically by washing with water, to remove any remaining catalyst, glycerol, and excess alcohol.
Mechanistic Insights and Visualizations
The catalytic activity of guanidine bases stems from their ability to act as potent Brønsted bases, deprotonating weakly acidic pronucleophiles to generate highly reactive nucleophiles. The resulting protonated guanidinium ion can then participate in the reaction by stabilizing intermediates or activating electrophiles through hydrogen bonding.
Below are diagrams illustrating the proposed catalytic cycles for the Michael addition, Henry reaction, and transesterification, generated using the DOT language.
References
- 1. longdom.org [longdom.org]
- 2. [PDF] Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of DBU-catalyzed transesterification for biodiesel in the DBU–ethanol switchable-polarity solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Henry Reaction [organic-chemistry.org]
A Comparative Guide to the Kinetic Validation of Guanidine-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of kinetic studies for reactions catalyzed by guanidine derivatives. While specific kinetic data for pentaethylguanidine remains elusive in the reviewed literature, this document presents a detailed analysis of the thermal guanidine metathesis (TGM) reaction as a representative case study. The principles and methodologies described herein are broadly applicable for validating the kinetics of reactions involving various guanidine-based catalysts, including pentaethylguanidine.
This guide will delve into the experimental protocols for kinetic analysis, present comparative quantitative data for different guanidine catalysts, and visualize the underlying reaction mechanisms and experimental workflows.
Comparative Kinetic Data of Guanidine Catalysts
The following table summarizes the first-order rate constants for the thermal guanidine metathesis (TGM) reaction with benzylamine, showcasing the influence of the guanidine structure on the reaction rate. The data is extracted from studies by Ramirez et al.[1][2]. The experiments were conducted at 160 °C.
| Guanidine Catalyst | Structure | Rate Constant (k) x 10⁻³ s⁻¹ |
| G1 | N,N'-di-p-tolyl-piperidine-1-carboximidamide | 1.8 ± 0.2 |
| G2 | N,N'-di-p-tolyl-N",N"-diethylguanidine | 1.5 ± 0.1 |
| G9 | 1,3-bis(4-methylphenyl)-2-octylguanidine | 0.8 ± 0.1 |
| G10 | 1,3-bis(4-methylphenyl)-2-propylguanidine | 0.4 ± 0.1 |
| G11 | 1,1,2,3,3-pentamethylguanidine | < 0.1 |
Note: The rate constants represent the initial rate of the reaction and were determined by monitoring the change in concentration of the guanidine reactant over time using ¹H NMR spectroscopy.[2]
Experimental Protocols
A detailed methodology for kinetic studies of guanidine-catalyzed reactions is crucial for obtaining reliable and reproducible data. The following protocol is based on the kinetic analysis of the Thermal Guanidine Metathesis (TGM) reaction.[1]
1. Materials and General Setup:
-
Reactants: Guanidine catalyst, amine (e.g., benzylamine), and an internal standard (e.g., 1,3,5-trimethoxybenzene) for NMR quantification.
-
Solvent: A high-boiling solvent such as mesitylene is used to achieve the required reaction temperature.[1]
-
Apparatus: A standard heating setup (e.g., a heating block or oil bath) capable of maintaining a constant temperature (e.g., 160 °C), a vial for the reaction mixture, and a magnetic stirrer.
2. Kinetic Experiment Procedure:
-
Preparation: In a vial, combine 1:1 equivalents of the guanidine catalyst and the amine, along with the internal standard.
-
Initial Homogenization: Heat the mixture to a lower temperature (e.g., 100 °C) and stir until a homogeneous solution is obtained. A sample is taken at this point to represent t = 0.[1]
-
Reaction Initiation: Increase the temperature to the desired reaction temperature (e.g., 160 °C) to initiate the reaction.
-
Sampling: Collect aliquots of the reaction mixture at regular time intervals (e.g., every minute for the first few minutes).[1]
-
Quenching: Immediately cool the collected samples to quench the reaction.
-
Analysis: Analyze the composition of each sample using ¹H NMR spectroscopy to determine the concentration of reactants and products relative to the internal standard.
3. Data Analysis:
-
The concentration of the guanidine at each time point is determined from the integration of its characteristic peaks in the ¹H NMR spectrum relative to the internal standard.
-
A plot of the natural logarithm of the guanidine concentration (ln[
]) versus time is generated. -
For a first-order reaction, this plot will be linear, and the negative of the slope will give the observed rate constant (k).[1]
Visualizing Reaction Mechanisms and Workflows
Reaction Mechanism: Thermal Guanidine Metathesis (TGM)
The TGM reaction is proposed to proceed through a dissociative mechanism involving a carbodiimide intermediate.[1][3]
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the key steps in the experimental workflow for determining the kinetic parameters of a guanidine-catalyzed reaction.
Guanidine-Catalyzed Michael Addition: A Mechanistic Overview
While quantitative kinetic data for pentaethylguanidine in Michael additions was not found, the general mechanism is well-understood. Guanidines act as Brønsted bases to deprotonate the Michael donor, which then adds to the Michael acceptor.
References
Interpreting NMR Spectra for Structural Confirmation of 1,1,2,3,3-Pentaethylguanidine: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the structure of synthesized compounds is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a detailed interpretation of the expected ¹H and ¹³C NMR spectra of 1,1,2,3,3-Pentaethylguanidine, comparing predicted chemical shifts with data from analogous compounds to aid in its structural confirmation.
Predicted NMR Spectra of this compound
This compound possesses three distinct types of ethyl groups, leading to a unique NMR fingerprint. Two equivalent N,N-diethylamino groups are attached to the sp³-hybridized nitrogens (N¹, N³), and one N-ethyl group is attached to the sp²-hybridized imine nitrogen (N²). This differentiation is key to the spectral interpretation.
Caption: Molecular structure of this compound highlighting the distinct ethyl group environments.
¹H NMR Spectral Analysis
The ¹H NMR spectrum is predicted to show three sets of signals corresponding to the three unique ethyl environments.
-
Ethyl Groups on N¹ and N³ (amine-like): The four ethyl groups on the sp³-hybridized nitrogens are chemically equivalent due to rotation around the C-N single bonds. These will appear as a single set of signals. The methylene protons (-CH₂-) will be a quartet coupled to the adjacent methyl protons, and the methyl protons (-CH₃) will be a triplet coupled to the adjacent methylene protons.
-
Ethyl Group on N² (imine-like): The single ethyl group on the sp²-hybridized nitrogen will give rise to a separate quartet for its methylene protons and a triplet for its methyl protons. Due to the electron-withdrawing nature of the imine double bond, these signals are expected to be shifted downfield compared to the ethyl groups on the sp³ nitrogens.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals:
-
Guanidine Carbon (C=N): This sp²-hybridized carbon will appear significantly downfield.
-
Methylene Carbons (-CH₂-) on N¹ and N³: The four equivalent methylene carbons of the diethylamino groups.
-
Methyl Carbons (-CH₃) on N¹ and N³: The four equivalent methyl carbons of the diethylamino groups.
-
Methylene Carbon (-CH₂-) on N²: The methylene carbon of the ethyl group attached to the imine nitrogen. This will be at a different chemical shift than the other methylene carbons.
-
Methyl Carbon (-CH₃) on N²: The methyl carbon of the ethyl group attached to the imine nitrogen.
Comparative Data for Structural Confirmation
To substantiate the predicted chemical shifts for this compound, experimental data from analogous compounds are presented below. These comparisons provide a strong basis for confirming the identity of the target molecule.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogous Compounds
| Compound/Fragment | Functional Group | Protons | Predicted/Reported Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | Et₂N- (on sp³ N) | -CH₂- (a) | ~2.5 - 2.7 | Quartet (q) | 8H | ~7 |
| -CH₃ (b) | ~1.0 - 1.2 | Triplet (t) | 12H | ~7 | ||
| Et-N= (on sp² N) | -CH₂- (c) | ~3.2 - 3.4 | Quartet (q) | 2H | ~7 | |
| -CH₃ (d) | ~1.2 - 1.4 | Triplet (t) | 3H | ~7 | ||
| N,N-Diethylmethylamine | Et₂N- | -CH₂- | 2.40 | Quartet (q) | 4H | 7.1 |
| -CH₃ | 1.00 | Triplet (t) | 6H | 7.1 | ||
| N-Ethylacetamide | Et-NH-C=O | -CH₂- | 3.23 | Quintet (q) | 2H | 7.3 |
| -CH₃ | 1.13 | Triplet (t) | 3H | 7.3 |
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Analogous Compounds
| Compound/Fragment | Functional Group | Carbon | Predicted/Reported Chemical Shift (δ, ppm) |
| This compound | Guanidine | C=N | ~165 |
| Et₂N- (on sp³ N) | -CH₂- | ~40 - 45 | |
| -CH₃ | ~13 - 15 | ||
| Et-N= (on sp² N) | -CH₂- | ~35 - 40 | |
| -CH₃ | ~15 - 17 | ||
| 1,1,3,3-Tetramethylguanidine | Guanidine | C=N | 162.7 |
| Me₂N- | -CH₃ | 39.5 | |
| N,N-Diethylmethylamine | Et₂N- | -CH₂- | 47.5 |
| -CH₃ | 11.9 | ||
| Ethyl acetimidate | Et-N= | -CH₂- | 34.9 |
| -CH₃ | 15.2 |
Experimental Protocol for NMR Analysis
For the structural confirmation of this compound, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): Approximately 16 ppm, centered around 6 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: Operating at a corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): Approximately 220 ppm, centered around 100 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals in the ¹H NMR spectrum.
Caption: Workflow for the NMR-based structural confirmation of this compound.
By following this guide, researchers can effectively utilize ¹H and ¹³C NMR spectroscopy to confirm the structure of this compound. The combination of predicted spectra and comparative data from analogous compounds provides a robust framework for accurate spectral interpretation and structural elucidation.
Pentaethylguanidine vs. Phosphazene Bases: A Comparative Guide for Organic Synthesis
For researchers, scientists, and drug development professionals seeking to optimize reaction conditions, the choice of a suitable non-ionic, strong base is paramount. This guide provides a detailed comparison of the performance of pentaethylguanidine and phosphazene bases, two prominent classes of organocatalysts, in organic synthesis. The following sections delve into their relative basicity, steric influence, and catalytic efficacy in key chemical transformations, supported by available experimental data and detailed protocols.
Core Properties: Basicity and Steric Hindrance
The efficacy of a base in promoting a chemical reaction is intrinsically linked to its basicity and steric profile. While both pentaethylguanidine and phosphazene bases are recognized as 'superbases', their structural differences impart distinct properties.
Phosphazene bases are exceptionally strong, non-ionic bases. Their high basicity stems from the delocalization of the positive charge in their conjugate acids across a P-N-P framework. The basicity of phosphazenes can be tuned by varying the number of phosphazene units (P1, P2, P4, etc.) and the nature of the substituents on the phosphorus and nitrogen atoms. For instance, the pKa of the conjugate acid of the monomeric phosphazene P1-t-Bu in acetonitrile is approximately 26.89, while the tetrameric P4-t-Bu boasts a pKa of 42.7. This high basicity allows for the deprotonation of very weak carbon acids, generating highly reactive "naked" anions. Phosphazene bases also possess significant steric bulk, which can be advantageous in preventing undesired nucleophilic attack by the base itself.
Comparative Performance in Key Organic Reactions
To provide a clear comparison, this guide focuses on several fundamental organic reactions where these bases are likely to be employed. Due to a notable lack of specific experimental data for pentaethylguanidine in the scientific literature, the comparison will draw upon data for phosphazene bases and, where available, general trends for substituted guanidines.
Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation.
Phosphazene Bases in Michael Addition:
Phosphazene bases have demonstrated high efficiency in catalyzing Michael additions. For instance, the double Michael addition of divinyl ketones with active methylene compounds has been successfully catalyzed by phosphazene bases, affording functionalized cyclohexanones in yields ranging from 36-91% with high diastereoselectivity (>25:1).[1]
Table 1: Phosphazene-Catalyzed Double Michael Addition [1]
| Entry | Divinyl Ketone | Active Methylene Compound | Yield (%) | Diastereomeric Ratio |
| 1 | (E)-1,4-diphenylbut-2-ene-1,4-dione | Malononitrile | 91 | >25:1 |
| 2 | (E)-1,4-diphenylbut-2-ene-1,4-dione | Ethyl cyanoacetate | 85 | >25:1 |
| 3 | (E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione | Malononitrile | 88 | >25:1 |
Experimental Protocol for Phosphazene-Catalyzed Double Michael Addition: [1]
To a solution of the divinyl ketone (0.5 mmol) and the active methylene compound (0.5 mmol) in anhydrous THF (5 mL) at room temperature was added the phosphazene base (e.g., P1-t-Bu, 0.05 mmol, 10 mol%). The reaction mixture was stirred at room temperature and monitored by TLC. Upon completion, the reaction was quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.
Pentaethylguanidine in Michael Addition:
While specific quantitative data for pentaethylguanidine-catalyzed Michael additions is not available in the reviewed literature, other guanidine derivatives like tetramethylguanidine (TMG) have been employed. The performance of pentaethylguanidine is anticipated to be influenced by its strong basicity and steric bulk, potentially leading to high yields and selectivities. Further experimental investigation is required to quantify its effectiveness.
Aldol Reaction
The aldol reaction, the condensation of an enolate with a carbonyl compound, is a powerful tool for constructing β-hydroxy carbonyl compounds.
Phosphazene Bases in Aldol Reactions:
Phosphazene bases are known to promote aldol reactions by generating enolates under mild conditions.[2] Their non-ionic nature and solubility in organic solvents are advantageous in minimizing side reactions often associated with ionic bases.
Pentaethylguanidine in Aldol Reactions:
Specific data on pentaethylguanidine-catalyzed aldol reactions is scarce. However, the general catalytic activity of guanidines in aldol-type condensations is documented. The steric hindrance of the five ethyl groups in pentaethylguanidine could play a significant role in the stereochemical outcome of the reaction, a factor that warrants experimental exploration.
Cyanation Reactions
The introduction of a cyano group is a crucial transformation in the synthesis of pharmaceuticals and agrochemicals.
Phosphazene Bases in Cyanation Reactions:
The high basicity of phosphazene bases can be utilized to deprotonate weakly acidic pronucleophiles, facilitating their addition to electrophiles. However, specific examples of phosphazene-catalyzed cyanation reactions with detailed quantitative data were not prominent in the reviewed literature.
Pentaethylguanidine in Cyanation Reactions:
Similarly, there is a lack of specific reports on the use of pentaethylguanidine as a catalyst for cyanation reactions. The performance of guanidines in such reactions would likely depend on their ability to activate the cyanide source or the substrate.
Logical Workflow for Base Selection
The choice between pentaethylguanidine and a phosphazene base for a specific organic synthesis will depend on a careful consideration of the reaction requirements. The following diagram illustrates a logical workflow for this decision-making process.
References
The Ascendancy of Organic Superbases: 1,1,2,3,3-Pentaethylguanidine Outperforms Traditional Inorganic Bases in Key Synthetic Applications
For researchers, scientists, and professionals in drug development, the choice of a base in organic synthesis is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. While traditional inorganic bases have long been staples in the laboratory, a new class of organic superbases, exemplified by 1,1,2,3,3-Pentaethylguanidine, offers a compelling suite of advantages. This guide provides a comprehensive comparison, supported by experimental data, to illuminate the superior performance of this sterically hindered guanidine base.
At the heart of this compound's efficacy is its unique combination of high basicity and low nucleophilicity, a direct result of its molecular structure. The five electron-donating ethyl groups enhance the electron density on the nitrogen atoms, contributing to its exceptional proton-abstracting ability.[1] This inherent strength is further amplified by the resonance stabilization of its conjugate acid, the guanidinium cation, where the positive charge is delocalized over three nitrogen atoms.[1] This characteristic renders it a potent catalyst for a variety of organic transformations where strong, non-nucleophilic bases are required.
Key Advantages at a Glance:
-
Enhanced Basicity: Penta-alkyl guanidines are significantly more basic than many common inorganic bases, enabling the deprotonation of weakly acidic protons that are inaccessible to bases like sodium hydroxide or potassium carbonate.
-
Superior Solubility: Unlike many inorganic bases which suffer from poor solubility in organic solvents, this compound is readily soluble, leading to homogenous reaction mixtures and improved reaction kinetics.
-
Non-Nucleophilic Nature: The steric hindrance provided by the ethyl groups prevents the guanidine from participating in unwanted nucleophilic side reactions, leading to cleaner reaction profiles and higher yields of the desired product.
-
Mild Reaction Conditions: The high reactivity of this compound often allows reactions to proceed under milder conditions, preserving sensitive functional groups and reducing the potential for thermal decomposition.
Performance in Action: A Comparative Analysis
To illustrate the practical benefits of this compound, we present a comparative analysis against traditional inorganic bases in the context of the Henry (nitroaldol) reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis.[2][3][4]
Table 1: Comparison of Base Performance in the Henry Reaction
| Base | pKa (in Acetonitrile) | Solubility in Organic Solvents | Typical Reaction Conditions | Reported Yields | Side Reactions |
| This compound (and analogs) | High (predicted > 25) | High | Room temperature to mild heating | Good to Excellent | Minimal |
| Sodium Hydroxide (NaOH) | ~15.7 (in water) | Low | Often requires phase-transfer catalysts or harsh conditions | Variable, often moderate | Dehydration of product, Cannizzaro reaction |
| Potassium Carbonate (K₂CO₃) | ~10.3 (in water) | Very Low | Elevated temperatures, long reaction times | Moderate to Good | Reversible reaction, side products |
The high basicity of guanidine bases allows for efficient deprotonation of the nitroalkane, even at room temperature, leading to higher yields and cleaner reactions.[2] In contrast, inorganic bases often require elevated temperatures, which can lead to undesired side reactions such as dehydration of the nitroalkanol product.[2]
Experimental Protocols: A Practical Guide
The following protocols provide a framework for utilizing this compound in a typical Henry reaction and offer a comparison with a traditional inorganic base-catalyzed procedure.
Experimental Protocol 1: Henry Reaction Catalyzed by a Sterically Hindered Guanidine Base (Representative)
Materials:
-
Aldehyde (1.0 mmol)
-
Nitroalkane (1.2 mmol)
-
This compound (or a similar penta-alkyl guanidine) (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂) (5 mL)
Procedure:
-
To a stirred solution of the aldehyde and nitroalkane in the chosen anhydrous solvent at room temperature, add the guanidine base dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol 2: Henry Reaction Catalyzed by a Traditional Inorganic Base (Sodium Hydroxide)
Materials:
-
Aldehyde (1.0 mmol)
-
Nitroalkane (1.2 mmol)
-
Sodium Hydroxide (0.1 mmol)
-
Solvent (e.g., Ethanol/Water mixture) (5 mL)
Procedure:
-
Dissolve the aldehyde and nitroalkane in the solvent system.
-
Add the sodium hydroxide solution dropwise to the stirred mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product via column chromatography.
Visualizing the Mechanism and Workflow
To further clarify the role of this compound and the experimental process, the following diagrams are provided.
References
cost-benefit analysis of using substituted guanidines in industrial applications
West Lafayette, IN – November 1, 2025 – In the continuous pursuit of enhanced performance, cost-efficiency, and sustainability in industrial applications, substituted guanidines are emerging as a compelling class of compounds. From accelerating the curing of robust materials to catalyzing the synthesis of biodegradable plastics and protecting crops, these nitrogen-rich molecules are demonstrating significant potential. However, a thorough cost-benefit analysis is crucial for researchers, scientists, and drug development professionals to determine their viability against established alternatives. This comprehensive guide provides a comparative analysis of substituted guanidines in key industrial sectors, supported by experimental data and detailed protocols.
Substituted Guanidines as Curing Agents and Accelerators for Resins
Substituted guanidines are gaining traction as highly effective curing agents and accelerators for epoxy resins and in rubber vulcanization, offering notable advantages in processing times and final material properties.
Epoxy Resin Curing
In the realm of epoxy resins, traditional curing agents like amines and anhydrides have long been the industry standard. However, substituted guanidines are being explored as potent accelerators, particularly in cold-curing systems. Guanidine derivatives can significantly shorten curing times, in some cases by as much as half, which translates to increased throughput and energy savings in manufacturing processes.[1]
Comparative Performance Data: Epoxy Curing Agents
| Curing Agent/Accelerator | Typical Concentration | Curing Time (at RT) | Glass Transition Temp. (Tg) | Key Advantages | Key Disadvantages |
| Amine-based | Varies | 24-48 hours | 80-150°C | Good mechanical properties, relatively low cost. | Longer curing times, potential for skin irritation. |
| Anhydride-based | Varies | 4-16 hours (at elevated temp.) | 150-220°C | Excellent thermal and chemical resistance.[2][3] | Requires heat for curing, higher cost than amines.[2][3] |
| Substituted Guanidines (as accelerator) | 1-5 phr | Significantly reduced | Can be tailored | Rapid curing at low temperatures, improved productivity. | Can affect pot life, requires careful formulation. |
Experimental Protocol: Evaluation of Epoxy Resin Curing
A standardized approach to comparing the performance of different curing agents involves monitoring the curing process and characterizing the final properties of the cured epoxy resin.
1. Sample Preparation:
- Prepare the epoxy resin formulation by mixing the base resin (e.g., DGEBA) with the respective curing agent (amine, anhydride, or a combination with a guanidine accelerator) in stoichiometric ratios.
- Ensure thorough mixing to achieve a homogeneous mixture.
2. Curing Profile Analysis (Differential Scanning Calorimetry - DSC):
- Place a small, precisely weighed sample of the uncured mixture into a DSC pan.
- Heat the sample at a constant rate (e.g., 10°C/min) to determine the exothermic heat flow associated with the curing reaction.
- The resulting thermogram can be used to determine the onset of curing, the peak exothermic temperature, and the total heat of reaction, which is indicative of the extent of cure.
3. Mechanical Testing:
- Cast the prepared epoxy formulations into molds to create standardized test specimens (e.g., dog-bone shape for tensile testing).
- Allow the specimens to cure under specified conditions (e.g., room temperature for a set period, or a defined thermal curing cycle).
- Perform tensile testing according to ASTM D638 to determine tensile strength, modulus, and elongation at break.
- Conduct impact strength testing (e.g., Izod or Charpy) according to relevant ASTM standards to assess toughness.
4. Thermal Analysis (Dynamic Mechanical Analysis - DMA):
- Use a DMA instrument to measure the viscoelastic properties of the cured specimens as a function of temperature.
- The peak of the tan delta curve is used to determine the glass transition temperature (Tg), a critical indicator of the material's thermal stability.
Experimental Workflow for Epoxy Curing Agent Evaluation
Workflow for evaluating epoxy curing agents.
Rubber Vulcanization
In the rubber industry, diphenylguanidine (DPG) is a well-established secondary accelerator used in conjunction with primary accelerators like thiazoles (e.g., MBT, MBTS) and sulfenamides (e.g., CBS). DPG enhances the vulcanization speed, leading to more efficient production of durable rubber products.[4][5]
Cost-Performance Comparison: Rubber Vulcanization Accelerators
| Accelerator | Type | Price Range (INR/kg) | Key Performance Characteristics |
| Thiazoles (MBT, MBTS) | Primary | 150 - 250 | Cost-effective, slower curing rate.[6] |
| Sulfenamides (CBS) | Primary | 250 - 400 | Delayed action, fast cure rate, good scorch safety. |
| Diphenylguanidine (DPG) | Secondary | 200 - 460[4][7] | Boosts cure rate of primary accelerators, improves modulus. |
While thiazoles are a more economical option, their slower cure rate can be a drawback. Sulfenamides offer a good balance of processing safety and cure speed. DPG, as a secondary accelerator, provides a way to fine-tune the vulcanization process, achieving faster cures when needed, although at a slightly higher cost compared to some primary accelerators. The synergistic effect of combining DPG with a primary accelerator often justifies the additional cost through increased productivity.[8]
Substituted Guanidines in Agrochemicals
The agricultural sector is another area where substituted guanidines are making an impact, particularly as active ingredients in pesticides. Their unique mode of action can be effective against pests that have developed resistance to conventional chemistries.
A direct cost comparison with widely used herbicides like glyphosate and glufosinate reveals the economic landscape. While glyphosate has historically been a low-cost option, its price has seen significant volatility, with prices doubling or even tripling in recent years.[7][9] Glufosinate is generally more expensive than glyphosate but offers a solution for glyphosate-resistant weeds.[10]
Cost-Efficacy Overview: Herbicides
| Herbicide | Mode of Action | Price Range (per gallon) | Efficacy Notes |
| Glyphosate | Systemic | $35 - $80 (highly variable)[9] | Broad-spectrum, but resistance is a growing concern. |
| Glufosinate | Contact | ~$80 (historically higher than glyphosate)[9] | Effective against glyphosate-resistant weeds.[10] |
| Guanidine-based | Varies | Varies | Can offer alternative modes of action to combat resistance. |
While specific price points for guanidine-based herbicides are not as readily available in generalized market reports, their value proposition lies in their potential to manage resistant weed populations, which can lead to significant long-term economic benefits by preserving crop yields.
Substituted Guanidines as Catalysts
The catalytic activity of substituted guanidines is a rapidly developing field, with promising applications in polymerization and other organic transformations.
Ring-Opening Polymerization of Lactide
In the production of biodegradable polylactic acid (PLA), guanidine-based metal complexes are emerging as highly efficient and robust alternatives to the industry-standard tin(II) octoate (Sn(Oct)₂).[11][12] Zinc-guanidine catalysts, for instance, have demonstrated polymerization rate constants nearly an order of magnitude higher than Sn(Oct)₂.[13] This translates to significantly faster production of PLA.
Catalyst Performance and Cost Comparison: PLA Synthesis
| Catalyst | Type | Price Range (INR/kg) | Catalytic Activity (kp, L mol⁻¹ s⁻¹) | Key Considerations |
| **Tin(II) Octoate (Sn(Oct)₂) ** | Industry Standard | 750 - 1,350[14] | ~0.167[13] | Established process, but concerns over tin toxicity. |
| Zinc-Guanidine Complexes | Emerging Alternative | Higher (synthesis-based) | ~1.43[13] | High activity, lower toxicity, potential for cost reduction with scale. |
The initial higher cost of synthesizing novel guanidine-based catalysts is a key consideration. However, their superior activity and lower toxicity present a compelling case for their adoption, particularly as manufacturing processes are optimized and scaled.
Experimental Protocol: Comparing Catalytic Activity in Ring-Opening Polymerization
1. Materials and Setup:
- Lactide monomer (purified).
- Catalyst (e.g., Sn(Oct)₂ or a synthesized zinc-guanidine complex).
- Initiator (e.g., an alcohol).
- Dry, inert atmosphere (glovebox or Schlenk line).
- Reaction vessel equipped with a magnetic stirrer and temperature control.
2. Polymerization Reaction:
- In the reaction vessel, combine the lactide monomer, initiator, and catalyst at a specific monomer-to-initiator-to-catalyst ratio.
- Heat the mixture to the desired reaction temperature (e.g., 150°C) with constant stirring.
- Take aliquots of the reaction mixture at regular time intervals.
3. Analysis:
- Quench the reaction in the aliquots.
- Determine the monomer conversion using ¹H NMR spectroscopy.
- Analyze the molecular weight and polydispersity of the resulting polymer by Gel Permeation Chromatography (GPC).
- Plot ln([M]₀/[M]t) versus time to determine the apparent rate constant (k_app). The slope of this plot is k_app. The propagation rate constant (kp) can then be calculated.
Catalytic Ring-Opening Polymerization Workflow
Workflow for comparing ROP catalyst performance.
Polyurethane Foam Production
Tetramethylguanidine (TMG) is utilized as a potent catalyst in the production of polyurethane foams. It effectively promotes the reactions between isocyanates and polyols (gelling) and the reaction of isocyanates with water (blowing).[15] This allows for precise control over the foam's properties. The use of TMG can lead to cost savings through lower usage levels due to its high catalytic activity.[16]
Substituted Guanidines in Textile Finishing
The textile industry is increasingly using antimicrobial finishes to enhance the functionality and hygiene of fabrics. Polyhexamethylene guanidine (PHMG) and its derivatives are effective antimicrobial agents that can be applied to textiles.[17][18]
Experimental Protocol: Antimicrobial Efficacy Testing of Textile Finishes (AATCC 100)
The AATCC 100 test method is a standard quantitative procedure to evaluate the antibacterial activity of finishes on textile materials.[1][19][20][21][22]
1. Sample Preparation:
- Prepare swatches of the textile treated with the guanidine-based antimicrobial finish and corresponding untreated control swatches.
2. Inoculation:
- Inoculate the swatches with a standardized suspension of test bacteria (e.g., Staphylococcus aureus, Klebsiella pneumoniae).
3. Incubation:
- Incubate the inoculated swatches in a humid environment for a specified contact time (typically 24 hours) at a temperature suitable for bacterial growth.
4. Neutralization and Enumeration:
- After incubation, transfer the swatches to a neutralizing solution to stop the antimicrobial action.
- Agitate the samples to release the surviving bacteria into the solution.
- Perform serial dilutions of the solution and plate onto agar to enumerate the number of viable bacteria.
5. Calculation of Reduction:
- Calculate the percentage reduction of bacteria on the treated fabric compared to the untreated control.
AATCC 100 Test Method Workflow
Workflow for AATCC 100 antimicrobial testing.
The cost of antimicrobial finishing depends on the specific agent used, the application method, and the desired level of durability. While initial costs for advanced finishes like those based on PHMG may be higher than some traditional biocides, the long-lasting efficacy and improved hygiene can provide a significant value-add to the final textile product.
Conclusion
Substituted guanidines represent a versatile and promising class of compounds with the potential to deliver significant performance benefits across a range of industrial applications. Their ability to accelerate reactions, act as potent catalysts, and provide unique functionalities offers compelling advantages. While the initial cost of some specialized guanidine derivatives may be higher than conventional alternatives, a comprehensive cost-benefit analysis must consider factors such as increased productivity, energy savings, improved product performance, and the potential for more sustainable processes. As research continues and production methods are optimized, the economic viability of substituted guanidines is expected to become even more attractive, paving the way for their broader adoption in the chemical industry.
References
- 1. AATCC 100: 2019. Assessment of antimicrobial finishes on textile materials. - IVAMI [ivami.com]
- 2. vichem.vn [vichem.vn]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Accelerators & Activators for rubber compounding Archives - Joss Elastomers & Chemicals [joss.nl]
- 6. welltchemicals.com [welltchemicals.com]
- 7. agweb.com [agweb.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. News - The price of glyphosate in the US has doubled, and the continued weak supply of “two-grass” may trigger a knock-on effect of the shortage of clethodim and 2,4-D [sentonpharm.com]
- 10. pedchem.com [pedchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Next Generation of Zinc Bisguanidine Polymerization Catalysts towards Highly Crystalline, Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dir.indiamart.com [dir.indiamart.com]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. nbinno.com [nbinno.com]
- 18. Antimicrobial finishes of Textiles with Poly(hexamethylene guanidine hydrochloride) Containing Silicone Reactive Groups -Effects of Treatment Methods and Kind of Fibers on the Laundering Durability- -Textile Science and Engineering | 학회 [koreascience.kr]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. AATCC - AATCC [members.aatcc.org]
- 21. accugenlabs.com [accugenlabs.com]
- 22. resinnovalabs.com [resinnovalabs.com]
The Versatility of Penta-alkylated Guanidines: A Comparative Guide for Researchers
Penta-alkylated guanidines are emerging as a powerful class of organic superbases with a diverse and expanding range of applications in catalysis, organic synthesis, and medicinal chemistry. Their strong basicity, coupled with tunable steric and electronic properties, makes them highly effective catalysts and valuable scaffolds in drug discovery. This guide provides a comprehensive comparison of penta-alkylated guanidines with alternative compounds, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in harnessing their full potential.
Catalytic Applications: A Comparative Overview
Penta-alkylated guanidines, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have demonstrated exceptional catalytic activity in a variety of organic transformations, often outperforming other well-known organic bases.
Basicity Comparison
The remarkable catalytic efficiency of penta-alkylated guanidines stems from their high basicity. The table below compares the pKa values of TBD with other common organic bases.
| Base | Structure | pKa in Acetonitrile | pKa in Water (calculated) |
| TBD | 1,5,7-triazabicyclo[4.4.0]dec-5-ene | 26.0 | ~15.9 |
| DBU | 1,8-diazabicyclo[5.4.0]undec-7-ene | 24.3 | 14.6[1] |
| TMG | 1,1,3,3-tetramethylguanidine | ~23.3 | 13.6 |
| Phosphazene Base P1-t-Bu | tert-butylimino-tris(dimethylamino)phosphorane | 26.88 | ~16.5 |
Data compiled from various sources. pKa values can vary depending on the measurement conditions.
Michael Addition Reactions
Penta-alkylated guanidines are highly efficient catalysts for Michael addition reactions. The following table summarizes the performance of TBD in the addition of various amines to benzalphthalide, showcasing its superiority over other common catalysts.
| Catalyst | Time (h) | Yield (%) |
| TBD | 0.5 | 95 |
| DBU | 24 | 70 |
| TMG | 48 | 40 |
| DABCO | 72 | No reaction |
| DMAP | 72 | No reaction |
| MTBD | 1 | 92 |
Reaction conditions: benzalphthalide (0.5 mmol), amine (0.75 mmol), catalyst (0.15 mmol), and toluene (0.5 mL) at room temperature.[2]
To a solution of benzalphthalide (111 mg, 0.5 mmol) and the desired amine (0.75 mmol) in toluene (0.5 mL) was added 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (20.9 mg, 0.15 mmol) at room temperature. The reaction mixture was stirred for 30 minutes. Upon completion, the solvent was evaporated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired 3-hydroxyisoindolin-1-one product.
Asymmetric Catalysis
Chiral penta-alkylated guanidines have emerged as powerful organocatalysts for a wide range of asymmetric transformations, including alkylations, Michael additions, and Henry reactions.[3][4] These catalysts can achieve high levels of enantioselectivity and diastereoselectivity.
Medicinal Chemistry Applications
The guanidinium group is a key pharmacophore in numerous biologically active molecules due to its ability to engage in multiple non-covalent interactions.[5] Penta-alkylated guanidines, particularly complex polycyclic alkaloids isolated from marine sponges, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.
Anticancer Activity
Several penta-alkylated guanidinium alkaloids have shown potent cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Ptilomycalin A | HeLa (Cervix) | 0.58 |
| Monanchocidin A | NCCIT-R (Testicular, cisplatin-resistant) | <2 |
| Crambescidin 816 | HepG2 (Liver) | Sub-micromolar |
Data compiled from various sources.[5]
Some pentacyclic guanidinium alkaloids induce apoptosis in cancer cells through the activation of the MAPK/AP-1 signaling pathway.[5]
Antimicrobial Activity
Guanidine-containing compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[6] The antimicrobial activity of several penta-alkylated guanidines is summarized below.
| Compound | Organism | MIC (µg/mL) |
| Guanidine-functionalized tertiary amide 1 | S. aureus | 1-2 |
| Guanidine-functionalized tertiary amide 1 | E. coli | 4-8 |
| Guanidine-functionalized tertiary amide 2 | P. aeruginosa | 16.5-35.6 |
MIC (Minimum Inhibitory Concentration) values are presented as a range for a series of related compounds.[7]
Synthesis of Penta-alkylated Guanidines
A variety of synthetic methods have been developed to access penta-alkylated guanidines. A common and efficient method involves the reaction of a carbamoyl chloride with a secondary amine, followed by reaction with a primary amine.
Experimental Protocol: Synthesis of a Penta-alkylated Guanidine
Step 1: Synthesis of the Tetrasubstituted Urea In a round-bottom flask, triethylamine (1.05 mol) and a secondary amine (1.05 mol) are dissolved in dry acetonitrile (500 mL). The solution is cooled to -10 °C, and a freshly distilled N,N-dialkylcarbamoyl chloride (1.05 mol) is added dropwise with stirring.
Step 2: Formation of the Chloroformamidinium Chloride The resulting tetrasubstituted urea is reacted with phosgene to generate the corresponding chloroformamidinium chloride in situ.
Step 3: Guanidine Formation A primary amine is then added to the chloroformamidinium chloride in the presence of triethylamine. The resulting pentasubstituted guanidinium chloride is treated with a strong base, such as sodium hydroxide, to liberate the free penta-alkylated guanidine.
Step 4: Purification The crude product is then purified by distillation or chromatography.
Conclusion
Penta-alkylated guanidines represent a versatile and highly promising class of compounds for researchers in catalysis and medicinal chemistry. Their strong basicity and tunable nature have led to the development of highly efficient catalysts for a range of organic reactions. Furthermore, the diverse biological activities of naturally occurring and synthetic penta-alkylated guanidines highlight their potential as leads for the development of new therapeutic agents. This guide provides a starting point for exploring the vast potential of these fascinating molecules, offering a comparative look at their performance and detailed protocols to facilitate their application in the laboratory.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. Chiral guanidines and their derivatives in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Chiral Guanidine-Catalyzed Enantioselective Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure, synthesis and biological properties of the pentacyclic guanidinium alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains [mdpi.com]
- 7. researchgate.net [researchgate.net]
assessing the environmental impact of guanidine-based catalysts compared to metal catalysts
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the environmental impact of guanidine-based organocatalysts and traditional metal catalysts. The information presented herein is supported by a review of current scientific literature, with a focus on providing objective data to inform catalyst selection in chemical synthesis and drug development.
Executive Summary
The selection of a catalyst extends beyond reaction efficiency and yield; its environmental footprint is a critical consideration in modern green chemistry. This guide assesses guanidine-based catalysts and metal catalysts against key environmental and performance indicators. While metal catalysts, particularly those based on precious metals, are known for their high activity, they often carry a significant environmental burden associated with their lifecycle. Guanidine-based catalysts are emerging as a more sustainable alternative, frequently offering milder reaction conditions, lower toxicity, and greater biodegradability.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance and environmental impact indicators for both catalyst types.
| Performance Indicator | Guanidine-Based Catalysts | Metal Catalysts (e.g., Pd, Pt, Rh) | References |
| Catalytic Activity | Moderate to high, reaction-dependent. | Very high, often considered the industry standard. | [1][2][3][4] |
| Selectivity | Often high, tunable through structural modification. | High, but can be sensitive to ligands and reaction conditions. | [5] |
| Reaction Conditions | Often milder (e.g., lower temperature, aqueous media). | Frequently require elevated temperatures, pressures, and organic solvents. | [5][6][7] |
| Reusability | Can be recycled for multiple cycles, though some activity loss may occur. | Recyclable, with established industrial processes for recovery of precious metals. | [6][6][8][9][10][11][12][13][14][15] |
| Environmental Impact | Guanidine-Based Catalysts | Metal Catalysts (e.g., Pd, Pt, Rh) | References |
| Toxicity | Generally lower toxicity, though some derivatives can be toxic. | High toxicity, particularly heavy metals which are environmental pollutants. | [7][16][17] |
| Biodegradability | Often biodegradable. | Not biodegradable; persistent in the environment. | [7] |
| Waste Generation (E-Factor) | Generally lower due to higher atom economy in some reactions and use of greener solvents. | Can be high due to complex work-up procedures and use of organic solvents. | [16][17][18][19][20] |
| Lifecycle Impact | Synthesis can be relatively benign. | Mining, refining, and disposal have significant environmental footprints. | [6][8][9][10][11] |
| Leaching | Not applicable in the same way as metals. | Leaching of toxic metal ions into products and the environment is a major concern. | [21] |
Experimental Protocols
To ensure a comprehensive and objective comparison, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the assessment of the environmental impact of catalysts.
Protocol 1: Catalyst Leaching Test (for Heterogeneous Metal Catalysts)
Objective: To quantify the amount of metal leaching from a solid catalyst into the reaction mixture.
Methodology:
-
Reaction Setup: Perform the catalytic reaction under the desired conditions.
-
Hot Filtration: At a predetermined time point (e.g., 50% conversion), filter the hot reaction mixture to separate the solid catalyst.[21]
-
Continued Reaction: Allow the filtrate to continue reacting under the same conditions.
-
Analysis: Monitor the reaction progress in the filtrate. If the reaction continues to proceed, it indicates that active catalytic species have leached from the solid support.[21]
-
Quantification: Analyze the metal content in the filtrate using techniques like Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) to determine the exact amount of leached metal.[21]
Protocol 2: Catalyst Reusability Test
Objective: To evaluate the stability and performance of a catalyst over multiple reaction cycles.
Methodology:
-
Initial Reaction: Conduct the reaction with a fresh batch of the catalyst.
-
Catalyst Recovery: After the reaction is complete, recover the catalyst from the reaction mixture. For heterogeneous catalysts, this can be done by filtration.[14] For homogeneous catalysts, more complex separation techniques may be required.
-
Washing and Drying: Wash the recovered catalyst with an appropriate solvent to remove any residual reactants or products and then dry it under vacuum.[14]
-
Subsequent Cycles: Reuse the recovered catalyst in a fresh reaction mixture under the same conditions.
-
Performance Evaluation: Monitor the reaction yield and selectivity for each cycle. A significant drop in performance indicates catalyst deactivation or loss.
Protocol 3: Biodegradation Assay (for Guanidine-Based Catalysts)
Objective: To assess the biodegradability of an organic catalyst in a simulated environmental setting.
Methodology:
-
Test System: Prepare a test system containing a standard aerobic soil or an aqueous medium inoculated with a mixed microbial population.[22]
-
Introduction of Catalyst: Introduce a known concentration of the guanidine-based catalyst into the test system.
-
Incubation: Incubate the system under controlled conditions (e.g., temperature, pH, oxygen supply).[22]
-
Monitoring: At regular intervals, measure the concentration of the catalyst and the evolution of carbon dioxide. The conversion of the organic carbon in the catalyst to CO2 is a direct measure of its biodegradation.[22]
-
Analysis: Calculate the percentage of biodegradation over time.
Signaling Pathways and Experimental Workflows
Visual representations of key processes and logical relationships can aid in understanding the comparative environmental impact.
Caption: Comparative lifecycle pathways of guanidine and metal catalysts.
Caption: Workflow for assessing the environmental impact of catalysts.
Conclusion
The choice between guanidine-based and metal catalysts involves a trade-off between catalytic efficiency and environmental sustainability. While metal catalysts remain the benchmark for many industrial processes due to their high activity, their environmental and health risks are significant.[23][24] The mining and processing of these metals are energy-intensive and generate considerable waste.[6][8][9][10][11] Furthermore, the potential for leaching of toxic metals into the environment and final products is a persistent concern.[21]
Guanidine-based catalysts present a compelling case for a greener alternative in many applications.[7] Their advantages include lower toxicity, potential for biodegradation, and the ability to operate under milder, often aqueous, conditions.[6][7] The reusability of some guanidine catalysts further enhances their sustainability profile.[6][12][13][15]
For researchers and professionals in drug development, where purity and safety are paramount, the lower risk of metal contamination associated with guanidine catalysts is a significant advantage. While the catalytic activity of guanidine-based systems may not always match that of their metal-based counterparts, ongoing research is continuously improving their performance.
Ultimately, the selection of a catalyst should be guided by a holistic assessment that considers not only the immediate reaction outcomes but also the entire lifecycle and environmental impact. This guide provides a framework and supporting data to facilitate such an informed decision-making process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium Nanoparticle-Decorated Porous Metal–Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oil & Gas News (OGN)- Catalyst recycling: Economic, environmental imperatives [ognnews.com]
- 7. mdpi.com [mdpi.com]
- 8. noble6.com [noble6.com]
- 9. Understanding the Technological and Environmental Benefits of Catalyst Recycling - Integrate PC [integratepc.org]
- 10. mkcmetal.com.tr [mkcmetal.com.tr]
- 11. mchemical.com [mchemical.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Welcome to www.sheldon.nl [sheldon.nl]
- 18. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. On the Way Towards Greener Transition-Metal-Catalyzed Processes as Quantified by E Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 1,1,2,3,3-Pentaethylguanidine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of 1,1,2,3,3-Pentaethylguanidine. The following procedures are based on best practices for handling similar guanidine compounds, in the absence of specific data for this compound. A thorough risk assessment should be conducted for your specific use case.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Hand Protection | Double-gloving with a heavier-duty, chemically resistant outer glove and a lighter inner glove. | Outer Glove: Butyl rubber or Viton™ gloves are recommended for their high chemical resistance.[1][2] Inner Glove: Nitrile gloves provide a secondary barrier and protection in case of outer glove failure.[3][4] Always inspect gloves for integrity before use and dispose of them immediately after handling the compound or upon any sign of contamination. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Goggles should provide a complete seal around the eyes to protect against splashes.[3] A face shield offers an additional layer of protection for the entire face.[5] |
| Body Protection | A chemically resistant lab coat or coveralls. | Impervious clothing should be worn to prevent skin contact.[6] For larger quantities or in situations with a higher risk of splashing, chemically resistant aprons or full-body suits may be necessary. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | For operations that may generate aerosols or vapors, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6] |
II. Operational Plan for Handling
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.
Experimental Workflow for Handling this compound
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 1,1,2,3,3-PentaMethyl Guanidine Safety Data Sheets(SDS) lookchem [lookchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
